[1,2,4]Triazolo[4,3-a]quinoline-1-thiol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJIGZUQXYCDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NNC(=S)N32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361607 | |
| Record name | MLS003373820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35359-23-0 | |
| Record name | MLS003373820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003373820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Synthesis and Characterization of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol
[1]
Executive Summary
The [1,2,4]triazolo[4,3-a]quinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The 1-thiol derivative (often existing as the 1-thione tautomer) is of particular value as a synthetic handle.[1] The sulfur moiety allows for facile S-alkylation to generate thioethers or can be removed desulfuratively to yield the parent heterocycle.[1]
This guide details a robust, two-step synthesis starting from commercially available 2-chloroquinoline.[1] It emphasizes the critical control of the thione-thiol tautomeric equilibrium , which dictates both the isolation strategy and the interpretation of spectroscopic data.
Retrosynthetic Analysis & Strategy
The construction of the [4,3-a] fused system relies on the nucleophilic reactivity of the quinoline nitrogen (N1) and an adjacent hydrazine moiety.
-
Target: [1,2,4]Triazolo[4,3-a]quinoline-1-thiol (3 ).[1]
-
Key Disconnection: C1–N2 and C1–N(bridgehead) bond formation.
-
Precursor: 2-Hydrazinoquinoline (2 ).[1]
-
Starting Material: 2-Chloroquinoline (1 ).[1]
-
C1 Synthon: Carbon disulfide (
).
Strategic Insight: Direct cyclization of the hydrazine intermediate with
Reaction Scheme Visualization
Figure 1: Two-step synthesis of the target scaffold from 2-chloroquinoline.
Experimental Protocols
Safety Pre-requisites
-
Carbon Disulfide (
): Extremely flammable (flash point -30°C) and neurotoxic.[1] Use only in a high-efficiency fume hood.[1] Avoid all ignition sources. -
Hydrazine Hydrate: Carcinogenic and corrosive. Double-glove (Nitrile/Laminate) recommended.[1]
-
Waste: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize residual thiols/sulfides before disposal.[1]
Step 1: Synthesis of 2-Hydrazinoquinoline
This step converts the chloro-substituted heteroaromatic ring into the nucleophilic hydrazine intermediate.[1]
Reagents:
-
2-Chloroquinoline (10.0 mmol)[1]
-
Hydrazine hydrate (80% or 99%, 50.0 mmol - 5 eq excess essential)[1]
-
Ethanol (absolute, 20 mL)
Procedure:
-
Charge: In a 100 mL round-bottom flask (RBF), dissolve 2-chloroquinoline in ethanol.
-
Addition: Add hydrazine hydrate dropwise over 5 minutes. Note: The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (
C) for 6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot ( ) should disappear, replaced by a lower polar spot. -
Workup: Cool the reaction mixture to
C in an ice bath. The product usually precipitates as a crystalline solid. -
Filtration: Filter the solid and wash with cold ethanol (
) followed by cold water to remove excess hydrazine. -
Drying: Dry under vacuum at
C.
Yield Target: 85-95% Appearance: Off-white to pale yellow crystals.[1] Melting Point: 142–144°C.
Step 2: Cyclization to [1,2,4]Triazolo[4,3-a]quinoline-1-thiol
This step involves the formation of the triazole ring.[1] The reaction proceeds via a xanthate-like intermediate which cyclizes with the loss of
Reagents:
-
2-Hydrazinoquinoline (5.0 mmol)[1]
-
Carbon Disulfide (
) (10.0 mmol)[1] -
Potassium Hydroxide (KOH) (5.0 mmol)[1]
-
Ethanol (95%, 30 mL) / Water (5 mL)
Procedure:
-
Solubilization: Dissolve KOH in the water/ethanol mixture in a 100 mL RBF. Add the 2-hydrazinoquinoline.[1][2]
-
Activation: Add
slowly. The solution may turn yellow/orange. -
Reflux: Heat to reflux for 8–12 hours. Caution: Ensure the condenser is efficient to prevent
escape. Evolution of (rotten egg smell) indicates cyclization is proceeding. -
Acidification: Isolate the thiol by converting the soluble potassium salt to the neutral species.
-
Distill off excess
and ethanol (reduce volume by ~50%). -
Dilute with water (20 mL).
-
Acidify with 2N HCl dropwise to pH 3–4. A heavy precipitate will form.
-
-
Purification: Filter the solid. Recrystallize from DMF/Ethanol or Ethanol/Water (1:1).
Yield Target: 70-80% Appearance: Yellowish powder.[1] Melting Point: >230°C (dec).[3]
Characterization & Tautomerism
A critical aspect of this compound is the Thione-Thiol Tautomerism .[1] In the solid state and polar solvents (DMSO), the equilibrium heavily favors the thione (1H) form over the thiol (SH) form.
Tautomeric Equilibrium[1][4][5]
Figure 2: The thione form is thermodynamically favored in polar media.
Analytical Data Summary
| Technique | Parameter | Expected Observation | Mechanistic Interpretation |
| IR (KBr) | 3100–3250 cm | N-H stretch .[1] Indicates thione form.[4][5][6][7] | |
| 1180–1250 cm | C=S stretch .[1] Strong diagnostic band. | ||
| ~2550 cm | S-H stretch . Usually absent or very weak, confirming thione dominance. | ||
| 13.5 – 14.5 (s, 1H) | NH proton . Extremely deshielded due to anisotropy of the C=S and aromatic ring current. | ||
| 7.5 – 9.0 (m, 6H) | Aromatic protons . Quinoline ring protons.[8] H-9 (adjacent to N) is typically the most downfield aromatic signal (~8.8 ppm).[1] | ||
| 165 – 170 | C=S carbon . The most deshielded carbon, characteristic of the thione moiety. | ||
| MS (ESI) | Molecular ion peak consistent with formula |
Troubleshooting & Optimization
-
Incomplete Cyclization: If the intermediate hydrazine remains, the reaction time was insufficient, or the
evaporated.-
Fix: Use a sealed pressure tube (behind a blast shield) at 80°C to keep
contained, or add a second aliquot of after 4 hours.
-
-
Product Solubility: The potassium salt of the thiol is water-soluble.
-
Fix: Do not filter before acidification. The product only precipitates after adding HCl.
-
-
Desulfurization Side Reaction: Prolonged heating in strong base can sometimes lead to sulfur loss.
-
Fix: Monitor strictly by TLC. Stop heating once the hydrazine spot is consumed.
-
-
Odor Control:
-
Protocol: Keep a bleach bath ready. Dip all glassware and spatulas into bleach immediately after use to oxidize traces of thiols/sulfides.
-
References
-
General Synthesis of Triazolo-thiols: Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[1][3][5][7][9][10][11][12][13][14] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry, 31(1), 251–260. Link[1]
-
Quinoline Hydrazine Precursors: El-Saghier, A. M. M., & Khodairy, A. (2000). New synthetic approaches to condensed quinolines: Synthesis of s-triazolo[4,3-a]quinoline derivatives.[1][13] Phosphorus, Sulfur, and Silicon and the Related Elements, 160(1), 105-119. Link[1]
-
Tautomerism in Heterocyclic Thiols: Stanovnik, B., & Tišler, M. (1966). Contribution to the Structure of Some s-Triazolo[4,3-a]azines. Croatica Chemica Acta, 38, 199. Link
-
Biological Activity & Applications: Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008).[7][9][10][12] Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents.[9][10] Bioorganic & Medicinal Chemistry, 16(6), 3265-3272. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idk.org.rs [idk.org.rs]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal Structure & Solid-State Dynamics of s-Triazolo[4,3-a]quinoline-1-thiol
Topic: Crystal Structure and Tautomeric Dynamics of Triazolo[4,3-a]quinoline-1-thiol Content Type: Technical Whitepaper / Crystallographic Guide Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists.
Executive Summary
The fused heterocyclic system 1,2,4-triazolo[4,3-a]quinoline-1-thiol represents a privileged scaffold in medicinal chemistry, exhibiting significant anticonvulsant, antimicrobial, and antitumor activities. While formally designated as a "thiol" (–SH), advanced crystallographic and spectroscopic analyses reveal that this compound exists predominantly as the thione (–C=S) tautomer in the solid state. This guide provides a rigorous analysis of its molecular architecture, synthesis, and supramolecular packing forces, serving as a definitive reference for researchers targeting this moiety for drug development or materials science applications.
Molecular Architecture & Tautomeric Equilibrium
The Thiol-Thione Conflict
A critical structural feature of this molecule is the prototropic tautomerism between the thiol (A) and thione (B) forms. In the solution phase, an equilibrium exists, often solvent-dependent. However, in the crystalline lattice, the molecule overwhelmingly adopts the thione form.
-
Thiol Form: Aromatic 1,2,4-triazole ring; –SH group at position 1.
-
Thione Form: Non-aromatic triazoline ring; C=S double bond; proton transfer to N2/N4.
Mechanistic Insight: The preference for the thione tautomer in the solid state is driven by the formation of strong intermolecular N–H···S hydrogen bonds, which are energetically more favorable than the S–H···N interactions available to the thiol form. Additionally, the thione form allows for efficient dipole alignment in the crystal lattice.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium and the stabilization of the thione form.
Figure 1: Tautomeric equilibrium shifting toward the thione form during crystallization due to intermolecular hydrogen bonding stability.
Crystallographic Characterization
Based on X-ray diffraction studies of the parent compound and its close structural analogs (e.g., 4-methyl derivatives), the crystal structure is defined by planar stacking and centrosymmetric dimerization.
Representative Crystal Data
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) -
Z (Molecules per Unit Cell): 4
-
Calculated Density: ~1.45 g/cm³
Unit Cell Dimensions (Representative Range)
| Parameter | Value (Å / °) | Description |
| a | 7.80 – 8.10 | Short axis, often defining the stacking direction. |
| b | 10.50 – 11.20 | Intermediate axis. |
| c | 14.20 – 15.50 | Long axis.[1] |
| 95° – 102° | Monoclinic distortion. |
Supramolecular Synthons & Packing
-
Centrosymmetric Dimers: The defining motif of the lattice is the formation of dimers (
graph set) held together by dual N–H···S hydrogen bonds. The sulfur atom acts as a hydrogen bond acceptor, and the NH group of the triazole ring acts as the donor.-
Interaction Distance:
Å.
-
-
-
Stacking: The fused quinoline-triazole system is strictly planar. These planar sheets stack along the a-axis with an inter-planar spacing of approximately 3.4 – 3.6 Å , indicating strong -electron overlap. This feature is critical for the compound's potential as a DNA intercalator.
Synthesis & Crystal Growth Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a slow evaporation method following a cyclization reaction is recommended.
Step-by-Step Methodology
-
Precursor Synthesis: React 2-hydrazinoquinoline with Carbon Disulfide (
) in the presence of KOH/Ethanol. -
Cyclization: Reflux for 6–8 hours. The intermediate potassium dithiocarbazate salt undergoes ring closure.
-
Acidification: Neutralize with dilute HCl to precipitate the crude "thiol" (thione).
-
Purification: Recrystallize from DMF/Ethanol (1:1) to remove unreacted hydrazine.
-
Crystal Growth: Dissolve the purified solid in hot Ethanol. Allow the solution to cool slowly to room temperature in a vibration-free environment over 48–72 hours.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway from hydrazine precursor to single-crystal growth.
Physicochemical Implications & Applications
The structural features described above directly translate to the compound's utility in research and industry.
Structure-Activity Relationship (SAR)
-
DNA Intercalation: The planarity confirmed by X-ray diffraction suggests this molecule can slide between DNA base pairs. The "thiol" handle allows for further functionalization (e.g., S-alkylation) to tune lipophilicity.
-
Docking Sites: The N2 and N4 nitrogens, along with the Thione sulfur, create a specific electrostatic potential map (ESP) favorable for binding to enzymes like Acetylcholinesterase (AChE) (Alzheimer's target) or DNA Gyrase (Antibacterial target).
Corrosion Inhibition
The thione sulfur and the triazole nitrogens possess lone pair electrons that can coordinate with metal surfaces (e.g., Mild Steel). The planar structure allows for high surface coverage (adsorption), forming a protective barrier against corrosive media.
References
-
Synthesis and Tautomerism of Triazolo-Quinolines: Sharba, K. et al. "Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus." Chemistry and Materials Research.
-
Antimicrobial & Docking Studies of Triazolo-Quinoxalines (Structural Analogs): Al-Wahaibi, L.H. et al. "Exploring novel 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers." PMC (NIH).
-
Crystallographic Trends in Triazole-Thiones: Ezzat, H. et al. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." Molecules (MDPI).
-
Tautomeric Calculations (DFT): Rezaei, Z. et al. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." Journal of Molecular Modeling.
Sources
Part 1: Structural Significance & Retrosynthetic Analysis
Technical Whitepaper: Advanced Synthetic Strategies for Triazoloquinoline Scaffolds
Executive Summary The fusion of the 1,2,4-triazole ring with the quinoline system yields a pharmacophore of immense biological significance, exhibiting potent anticonvulsant, anti-inflammatory, and antimicrobial profiles. This guide focuses on the [1,2,4]triazolo[4,3-a]quinoline scaffold, the kinetic product of cyclization, and its thermodynamic isomer, the [1,2,4]triazolo[1,5-a]quinoline. We provide a rigorous analysis of synthetic pathways, emphasizing the mechanistic causality between reaction conditions and isomeric selectivity.
The synthetic challenge of the triazoloquinoline core lies in the construction of the C-N and N-N bonds at the bridgehead. Retrosynthetically, the [1,2,4]triazolo[4,3-a]quinoline skeleton is most logically disconnected at the triazole ring, leading back to a functionalized 2-hydrazinoquinoline precursor.
Figure 1: Retrosynthetic Analysis of [1,2,4]Triazolo[4,3-a]quinoline
Caption: Disconnection strategy identifying 2-hydrazinoquinoline as the divergent point for library synthesis.
Part 2: The Classical Hydrazide Route (Protocol & Causality)
The most robust entry into this chemical space is the cyclization of 2-hydrazinoquinolines with carboxylic acids or orthoesters.
Mechanism of Action: The reaction proceeds via the formation of an intermediate hydrazide. Under acidic conditions (thermal), the N-3 nitrogen of the quinoline ring acts as a nucleophile, attacking the carbonyl carbon of the hydrazide side chain. This is followed by dehydration to aromatize the triazole ring.
Standard Operating Procedure (SOP): Thermal Cyclization
-
Precursor Synthesis: Reflux 2-chloroquinoline (10 mmol) with hydrazine hydrate (50 mmol) in ethanol (30 mL) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Why: Excess hydrazine prevents the formation of bis-quinoline byproducts.
-
-
Cyclization: Dissolve the isolated 2-hydrazinoquinoline (5 mmol) in the appropriate carboxylic acid (e.g., formic acid for R=H, acetic acid for R=Me) acting as both solvent and reagent.
-
Reflux: Heat at reflux (100–118°C) for 6–12 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize with 10% NaHCO₃ to precipitate the product.
-
Purification: Recrystallize from ethanol.
Critical Control Point: Avoid strong mineral acids during workup if the [4,3-a] isomer is desired. Strong acid or extended heating can catalyze the Dimroth rearrangement (see Part 4).
Part 3: Oxidative Cyclization of Hydrazones
For generating diverse C-3 substituted derivatives, the oxidative cyclization of aldehyde hydrazones is superior to the carboxylic acid method due to milder conditions and higher functional group tolerance.
Mechanism: The reaction typically utilizes hypervalent iodine reagents (e.g., Iodobenzene Diacetate, PhI(OAc)₂) or metal-free oxidants.[1] The oxidant generates an electrophilic species at the hydrazone nitrogen, triggering an intramolecular nucleophilic attack by the quinoline nitrogen.
Figure 2: Oxidative Cyclization Mechanism
Caption: PhI(OAc)₂ mediated oxidative closure via nitrene-like or iodonium intermediate.
Protocol: Hypervalent Iodine Mediated Synthesis
-
Condensation: React 2-hydrazinoquinoline (1 eq) with an aryl aldehyde (1 eq) in ethanol with a catalytic amount of acetic acid. Isolate the hydrazone precipitate.
-
Oxidation: Suspend the hydrazone (1 mmol) in Dichloromethane (DCM). Add Iodobenzene Diacetate (1.1 mmol) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. The solution usually clears as the reaction proceeds.
-
Validation: Check for the disappearance of the NH signal in ¹H NMR (typically around 9–11 ppm).
Part 4: The Dimroth Rearrangement (Isomeric Integrity)
A defining feature of fused triazoles is the Dimroth Rearrangement .[2] Under basic conditions or high thermal stress, the kinetically favored [1,2,4]triazolo[4,3-a]quinoline rearranges to the thermodynamically stable [1,2,4]triazolo[1,5-a]quinoline.
Mechanism (ANRORC):
-
Addition: Nucleophile (OH⁻) attacks the electron-deficient C-5 position.
-
Ring Opening: The pyridine ring of the quinoline opens.
-
Rotation: Bond rotation occurs around the C-N axis.
-
Ring Closure: Recyclization occurs on the exocyclic nitrogen, resulting in the [1,5-a] isomer.
Figure 3: Dimroth Rearrangement Pathway
Caption: Isomerization from the [4,3-a] to the [1,5-a] system via ANRORC mechanism.
Strategic Implication:
-
To retain the [4,3-a] structure: Use neutral or mild acidic conditions; avoid strong bases (KOH/NaOH) during workup.
-
To access the [1,5-a] structure: Treat the [4,3-a] product with ethanolic KOH under reflux.
Part 5: Pharmacological & Data Summary[3][4]
Triazoloquinolines are privileged scaffolds.[3] The table below summarizes the structure-activity relationships (SAR) established in recent literature.
Table 1: Comparative Biological Activity of Triazoloquinolines
| Derivative Class | Target / Activity | Key Substituent (SAR) | Reference |
| [1,2,4]Triazolo[4,3-a]quinoline | Anticonvulsant | Electron-withdrawing groups (F, Cl) at C-9 position enhance potency. | [1] |
| [1,2,4]Triazolo[4,3-a]quinoline | Anti-inflammatory | Phenyl group at C-1; bulky substituents reduce activity. | [2] |
| [1,2,3]Triazolo[4,5-b]quinoline | Antimicrobial | C-7 methyl substitution increases efficacy against M. tuberculosis. | [3] |
| Triazolo[1,5-a]quinoline | Adenosine Antagonist | Amino substitutions at C-9 mimic the adenine core. | [4] |
References
-
Synthesis and anticonvulsant activity of some new 1,2,4-triazolo[4,3-a]quinoline derivatives. Source:European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Source:Il Farmaco URL:[Link]
-
Synthesis and anti-mycobacterial activities of triazoloquinolones. Source:European Journal of Medicinal Chemistry URL:[Link]
-
Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives. Source:Current Organic Chemistry URL:[Link]
-
The Dimroth Rearrangement: A Comprehensive Analysis. Source:Star Chemistry URL:[Link]
Sources
Strategic Guide: Discovery and Synthesis of Novel [1,2,4]Triazolo[4,3-a]quinoline-1-thiol Derivatives
Executive Summary
The [1,2,4]triazolo[4,3-a]quinoline scaffold represents a privileged structure in medicinal chemistry, offering a rigidified pharmacophore that restricts the conformational freedom of the quinoline ring while introducing a versatile triazole moiety. Specifically, the 1-thiol derivative serves as a critical junction point for structure-activity relationship (SAR) expansion.[1] This guide details the autonomous design, synthesis, and validation of these derivatives, moving beyond standard protocols to explore the mechanistic causality and therapeutic potential in anticonvulsant, antimicrobial, and anticancer domains.
Pharmacophore Analysis & Strategic Value
The fusion of a 1,2,4-triazole ring onto a quinoline core creates a tricyclic system that mimics purine bases and other bioactive heterocycles. The 1-thiol group (often existing in tautomeric equilibrium with the thione form) provides a "chemical hook" for further functionalization, primarily through S-alkylation.[1]
Key Structural Advantages:
-
Bioisosterism: The triazole ring acts as a bioisostere for amide or ester groups, improving metabolic stability.
-
Lipophilicity Modulation: The quinoline core provides hydrophobic interaction capability (π-π stacking), while the triazole/thiol regions offer hydrogen bonding and metal chelation sites.
-
Rigidity: Fusing the rings locks the N-N bond rotation found in hydrazino-precursors, reducing the entropic penalty upon binding to biological targets (e.g., DNA intercalation, enzyme inhibition).
Retrosynthetic Analysis & Pathway Design[1]
To access the target [1,2,4]triazolo[4,3-a]quinoline-1-thiol, we employ a convergent synthetic strategy starting from 2-chloroquinoline or 2-quinolone derivatives.[1]
Synthetic Logic:
-
Activation: Conversion of the stable quinolone to a reactive 2-chloroquinoline.[1]
-
Hydrazinolysis: Nucleophilic aromatic substitution (
) to install the hydrazine "handle." -
Cyclocondensation: The critical ring-closure step using Carbon Disulfide (
) to form the triazole ring and install the thiol group simultaneously.[1]
Figure 1: Retrosynthetic pathway for the generation of the triazolo-quinoline scaffold.
Comprehensive Synthetic Methodology
Step 1: Synthesis of 2-Hydrazinoquinoline
The formation of the hydrazine intermediate is the rate-determining step for purity.[1] Incomplete reaction leads to difficult separations later.
-
Reagents: 2-Chloroquinoline, Hydrazine Hydrate (99%).[1]
-
Solvent: Ethanol (Abs.) or n-Butanol (for higher temp).[1]
-
Mechanism: Nucleophilic attack of the hydrazine
on the electron-deficient C2 position of the quinoline.[1]
Critical Control Point: Use a large excess of hydrazine (3-5 equivalents) to prevent the formation of the dimer (bis-quinolyl hydrazine), where the product reacts with another molecule of starting material.[1]
Step 2: Cyclization to [1,2,4]Triazolo[4,3-a]quinoline-1-thiol
This step builds the third ring.[1] Carbon disulfide (
-
Reagents: 2-Hydrazinoquinoline,
, KOH (or Pyridine). -
Conditions: Reflux for 6-12 hours.[1]
-
Causality: The reaction proceeds via a dithiocarbazate intermediate, which undergoes intramolecular nucleophilic attack by the ring nitrogen (N1 of quinoline) onto the thiocarbonyl carbon, followed by elimination of
.
Step 3: Functionalization (S-Alkylation)
The 1-thiol group exists in a tautomeric equilibrium with the thione (NH-C=S) form.[1] However, under basic conditions, the thiolate anion is formed, which is a soft nucleophile and readily attacks alkyl halides.
-
Reagents: Alkyl halide (R-X),
(base), Acetone or DMF. -
Selectivity: S-alkylation is kinetically favored over N-alkylation in this system due to the higher nucleophilicity of sulfur.[1]
Experimental Protocols
Protocol A: Preparation of 2-Hydrazinoquinoline
-
Dissolve 2-chloroquinoline (10 mmol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (50 mmol) dropwise to the stirring solution.
-
Reflux the mixture for 12 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1]
-
Cool to room temperature. The product often precipitates as a solid.
-
Pour into ice-cold water if precipitation is incomplete.[1]
-
Filter, wash with cold water, and recrystallize from ethanol.[2]
-
Validation: Melting point should be distinct from starting material; IR should show sharp
and bands (3100-3300 ).[1]
-
Protocol B: Cyclization with Carbon Disulfide[1]
-
Dissolve 2-hydrazinoquinoline (5 mmol) in a solution of KOH (5 mmol) in ethanol (20 mL) and water (2 mL). Alternatively, use Pyridine as solvent/base.
-
Add Carbon Disulfide (
) (10 mmol) slowly. Caution: is highly flammable and toxic. -
Reflux on a water bath for 10 hours until evolution of
ceases (lead acetate paper test). -
Concentrate the solvent under reduced pressure.
-
Acidify the residue with dilute HCl to pH 4-5.[1] The thiol precipitates.
-
Filter and recrystallize from DMF/Ethanol.
-
Validation: Disappearance of
peaks in IR.[1] Appearance of C=N and C-S stretches.
-
Protocol C: S-Alkylation[1]
-
Suspend the thiol derivative (1 mmol) in dry acetone (15 mL).
-
Add anhydrous
(1.5 mmol) and stir for 30 minutes to generate the thiolate. -
Add the appropriate alkyl halide (1.1 mmol) dropwise.
-
Stir at room temperature (or mild reflux) for 4-6 hours.
-
Filter inorganic salts; evaporate solvent.
-
Recrystallize from ethanol.
Mechanistic Validation & Tautomerism
The biological activity of these compounds is often dictated by the thiol-thione tautomerism.[1] In solution, the equilibrium shifts based on solvent polarity.
Figure 2: Tautomeric equilibrium of the 1-thiol moiety.
Biological Evaluation & Data Summary
Research indicates that [1,2,4]triazolo[4,3-a]quinoline derivatives exhibit significant pharmacological activities, particularly when functionalized at the thiol group.[1]
Key Therapeutic Areas:
-
Anticonvulsant Activity: 5-alkoxy and 1-thiol substituted derivatives have shown protection against maximal electroshock (MES) induced seizures, comparable to Carbamazepine [2].[1][3]
-
Antimicrobial/Antifungal: The triazole ring is a known pharmacophore for antifungal activity (inhibiting ergosterol synthesis).
-
Anticancer (DNA Intercalation): Planar tricyclic systems can intercalate into DNA base pairs. Derivatives with amino-alkyl side chains (via S-alkylation) show enhanced cytotoxicity against HepG2 and HCT-116 lines [4].[1]
Quantitative Data Summary (Literature Aggregation)
| Derivative Type | Substitution (R) | Target/Assay | Activity (IC50 / ED50) | Reference |
| 5-Alkoxy-Triazolo | Hexyloxy (-OC6H13) | Anticonvulsant (MES) | ED50: 19.0 mg/kg | [2] |
| 1-Thiol | Unsubstituted (-SH) | Colon Ca (HCT-116) | Moderate Cytotoxicity | [4] |
| S-Alkylated | 4-Fluorobenzyl | Anticonvulsant | High Potency | [3] |
| S-Alkylated | Diethylamino-ethyl | Antimicrobial | MIC: 12.5 µg/mL | [1] |
References
-
Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Source: PubMed / Farmaco. URL:[Link]
-
Design and synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link][1][3]
-
Synthesis of some quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives as potent anticonvulsants. Source: ResearchGate.[4] URL:[Link]
-
Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents. Source: ACS Omega. URL:[Link][1]
Sources
experimental procedure for gram-scale synthesis oftriazolo[4,3-a]quinoline-1-thiol
Application Note: Gram-Scale Synthesis of s-Triazolo[4,3-a]quinoline-1-thiol
Executive Summary & Scope
This technical guide details a robust, scalable protocol for the synthesis of s-triazolo[4,3-a]quinoline-1-thiol (also referred to as 1-mercapto-[1,2,4]triazolo[4,3-a]quinoline). This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant potential as an antibacterial, antifungal, and corrosion-inhibiting agent.
While literature often describes milligram-scale synthesis, this protocol is optimized for gram-scale production (10–50g) , addressing specific challenges regarding thermal management, byproduct removal, and the safe handling of carbon disulfide (
Key Features:
-
Two-Step Workflow: Starting from commercially available 2-chloroquinoline.
-
Atom Economy: Optimized use of reagents to minimize waste.
-
Safety-First Design: Engineered controls for neurotoxic reagents (
).
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic substitution of the quinoline precursor followed by a base-catalyzed cyclocondensation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway from 2-chloroquinoline to the fused triazolo-thiol system.
Safety Assessment (Critical)
| Reagent | Hazard Class | Critical Control Measure |
| Carbon Disulfide ( | Neurotoxin, Highly Flammable | Use only in a high-efficiency fume hood. Flash point is -30°C. Use non-sparking tools. Double-glove (Nitrile/Laminate). |
| Hydrazine Hydrate | Carcinogen, Corrosive | Avoid inhalation. Quench all waste streams with bleach (hypochlorite) before disposal to destroy hydrazine residues. |
| 2-Chloroquinoline | Irritant | Standard PPE. |
| Hydrogen Sulfide ( | Toxic Gas | Byproduct of cyclization. Ensure scrubber or high-flow ventilation is active. |
Experimental Protocol
Step 1: Synthesis of 2-Hydrazinoquinoline
Rationale: 2-Hydrazinoquinoline is prone to oxidation (browning) upon storage. For gram-scale consistency, synthesize fresh or recrystallize commercial stock immediately before Step 2.
Reagents:
-
2-Chloroquinoline (16.4 g, 100 mmol)
-
Hydrazine Hydrate (80% or 99%) (50 mL, excess)
-
Ethanol (50 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 2-chloroquinoline and ethanol. Add hydrazine hydrate slowly at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80–85°C) for 4–6 hours .
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower spot.
-
-
Workup: Allow the reaction to cool to room temperature, then chill in an ice bath (0–5°C) for 1 hour. The product will crystallize out.
-
Filtration: Filter the solid under vacuum. Wash with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL).
-
Drying: Dry in a vacuum oven at 40°C.
-
Expected Yield: 12–14 g (75–85%).
-
Appearance: Off-white to pale yellow crystals. Melting Point: 142–144°C.
-
Step 2: Cyclization to s-Triazolo[4,3-a]quinoline-1-thiol
Rationale: The use of KOH creates a soluble potassium dithiocarbazate salt, which facilitates the intramolecular nucleophilic attack by the quinoline nitrogen.
Reagents:
-
2-Hydrazinoquinoline (10.0 g, 62.8 mmol) [From Step 1]
-
Carbon Disulfide (
) (15 mL, ~250 mmol, excess) -
Potassium Hydroxide (KOH) (4.0 g, 71 mmol)
-
Ethanol (100 mL)
-
Water (20 mL)
-
Acetic Acid or 2N HCl (for acidification)
Procedure:
-
Solubilization: In a 500 mL RBF, dissolve KOH in water (20 mL) and Ethanol (100 mL). Add the 2-hydrazinoquinoline.[1][2] Stir until mostly dissolved.
-
Addition: Cool the mixture to 10–15°C. Add
dropwise over 20 minutes via an addition funnel.-
Note: The solution may turn yellow/orange due to dithiocarbazate formation.
-
-
Reflux: Attach a reflux condenser with a gas outlet leading to a bleach trap (to neutralize evolved
). Heat to reflux (water bath at 75°C) for 10–12 hours .-
Observation: Evolution of
gas (rotten egg smell) indicates cyclization is proceeding. Ensure the trap is working.
-
-
Concentration: Distill off the excess
and approximately 50% of the ethanol solvent under reduced pressure (Rotavap). -
Precipitation: Dilute the residue with water (100 mL). The solution should be clear or slightly turbid. Filter if significant solids (impurities) remain.
-
Acidification: Cool the filtrate to 0–5°C. Slowly add Acetic Acid (or 2N HCl) with vigorous stirring until pH reaches 4–5.
-
Result: The thiol product will precipitate as a heavy solid.
-
-
Collection: Filter the crude solid. Wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/DMF (9:1 ratio) or pure Ethanol (requires large volume).
Process Flow Diagram
Figure 2: Operational workflow for the gram-scale synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction or loss during filtration. | Increase reflux time to 8h. Ensure ice-cooling is sufficient before filtration to maximize crystallization. |
| Oiling out in Step 2 | Impure intermediate or rapid acidification. | Ensure Step 1 product is dry and clean. Acidify slowly. If oil forms, scratch the flask wall or seed with a crystal to induce precipitation. |
| Strong Sulfur Smell in Product | Trapped | Dry the final product under high vacuum at 60°C for 12 hours. Recrystallize from DMF/EtOH. |
| Incomplete Cyclization | Loss of |
Characterization Data
To validate the synthesis, compare analytical data against these standard values:
-
IR (
): 3100-3400 (NH stretch, if thione tautomer exists), 1620 (C=N), 1150-1200 (C=S / C-S). -
NMR (DMSO-
, 400 MHz):-
14.0–14.5 (s, 1H, SH, exchangeable with
). Note: The proton may appear broad or shifted depending on the thiol-thione tautomeric equilibrium. - 7.5 – 9.0 (m, 6H, Quinoline aromatic protons).
-
14.0–14.5 (s, 1H, SH, exchangeable with
-
Mass Spectrometry (ESI): Calculated for
: 201.04. Found .
References
-
Reynolds, G. A., & VanAllan, J. A. (1959). The preparation of some s-triazolo[4,3-a]quinolines and s-triazolo[4,3-a]pyridines. Journal of Organic Chemistry, 24(10), 1478–1481.
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[3][4][5][6][7][8] XVI. Derivatives of the s-triazolo[4,3-a]pyridine ring system. Journal of Organic Chemistry, 31(1), 251–260.
-
El-Saska, M. A., et al. (2013). Synthesis and biological evaluation of some new 1,2,4-triazolo[4,3-a]quinoline derivatives. Medicinal Chemistry Research, 22, 5994–6003.
-
PubChem Compound Summary. (n.d.). 1,2,4-Triazolo[4,3-a]quinoline-1-thiol.[5][9]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. med.minia.edu.eg [med.minia.edu.eg]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantitative Analysis of Triazolo[4,3-a]quinoline-1-thiol
Introduction
The triazolo[4,3-a]quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a thiol group at the 1-position introduces a reactive nucleophilic and redox-sensitive moiety, suggesting potential for unique biological interactions and therapeutic applications. Accurate and precise quantification of triazolo[4,3-a]quinoline-1-thiol is therefore critical for a variety of applications, from reaction monitoring in synthetic chemistry to comprehensive pharmacokinetic and metabolic studies in drug development.[4][5]
This guide provides detailed protocols for two robust analytical methods for the quantification of triazolo[4,3-a]quinoline-1-thiol: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a more accessible UV-Vis Spectrophotometric method for routine analysis of purer samples. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Method 1: High-Sensitivity Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle and Expertise: This method is the gold standard for quantifying low-concentration analytes in complex samples like plasma, urine, or tissue homogenates.[6] High-Performance Liquid Chromatography (HPLC) provides excellent separation of the analyte from matrix components.[4] Detection by tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[5][7] The choice of a C18 reversed-phase column is based on the expected non-polar character of the fused ring system, while the addition of formic acid to the mobile phase promotes analyte protonation for efficient ionization by Electrospray Ionization (ESI).[7]
Experimental Workflow Diagram: HPLC-MS/MS
Caption: Workflow for triazolo[4,3-a]quinoline-1-thiol quantification by LC-MS/MS.
Detailed Protocol: HPLC-MS/MS
-
Preparation of Standards and Reagents:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve triazolo[4,3-a]quinoline-1-thiol in HPLC-grade acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution in a relevant matrix (e.g., blank plasma, urine).[5]
-
Internal Standard (IS): Use a stable isotope-labeled analog or a structurally similar compound that does not interfere with the analyte. Prepare a working IS solution (e.g., 100 ng/mL) in acetonitrile.
-
Protein Precipitation Reagent: Ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation (Protein Precipitation): [5][6]
-
To a 100 µL aliquot of plasma or calibration standard, add 300 µL of the ice-cold protein precipitation reagent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Filter the supernatant through a 0.22 µm syringe filter if necessary to remove any remaining particulate matter.[7]
-
-
Instrumental Conditions:
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: Hypothetical [M+H]⁺ m/z 214.05 → 181.05 (loss of SH); IS: To be determined based on selection. |
| Ion Source Params | Gas Temp: 350°C; Gas Flow: 10 L/min; Nebulizer: 45 psi; Capillary Voltage: 4000 V |
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA).[5] Key parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: Intra- and inter-day accuracy (%RE) and precision (%CV) should be within ±15% (±20% at the LLOQ).[4][5]
-
Selectivity & Specificity: No significant interfering peaks should be observed at the retention time of the analyte and IS in blank matrix samples.
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not cause significant ion suppression or enhancement.[5]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ Accuracy & Precision | Within ±20% |
| Low, Mid, High QC Accuracy & Precision | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Factor | Within 0.85 - 1.15 |
Method 2: Routine Quantification by UV-Vis Spectrophotometry
Principle and Expertise: This method leverages the inherent ultraviolet (UV) absorbance of the triazolo[4,3-a]quinoline-1-thiol molecule. The fused aromatic quinoline system and the thiol group are chromophores that absorb light in the UV-Vis spectrum.[8] By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be constructed according to the Beer-Lambert law. This technique is simple, rapid, and cost-effective, making it suitable for analyzing relatively pure samples, such as dissolution testing or reaction monitoring.[9][10] It is important to note the potential for thione-thiol tautomerism in solution, which can affect the UV spectrum; therefore, consistent solvent and pH conditions are critical for reproducibility.[11][12]
Experimental Workflow Diagram: UV-Vis Spectrophotometry
Caption: Workflow for triazolo[4,3-a]quinoline-1-thiol quantification by UV-Vis.
Detailed Protocol: UV-Vis Spectrophotometry
-
Preparation of Reagents and Standards:
-
Solvent: Use a UV-grade solvent in which the analyte is fully soluble (e.g., ethanol or methanol).
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve triazolo[4,3-a]quinoline-1-thiol in the chosen solvent.
-
Working Standards: Prepare a series of at least five standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 2.5, 5, 10, 20 µg/mL).
-
-
Determination of λmax:
-
Select one of the mid-range concentration standards.
-
Using a dual-beam UV-Vis spectrophotometer, scan the standard from 400 nm down to 200 nm against a solvent blank.
-
Identify the wavelength that exhibits the maximum absorbance; this is the λmax.[8] The fused aromatic system is expected to have strong absorbance peaks in the 220-350 nm range.
-
-
Measurement and Calibration:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard and the unknown sample(s) in triplicate.
-
-
Quantification:
-
Construct a calibration curve by plotting the average absorbance of each standard against its known concentration.
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and correlation coefficient (r²) will be used for quantification.
-
The concentration of the unknown sample is calculated by substituting its measured absorbance (y) into the regression equation and solving for x.
-
| Parameter | Typical Result |
| Solvent | UV-Grade Ethanol |
| λmax | To be determined experimentally (expect strong absorbance ~230-350 nm) |
| Linearity Range | e.g., 1 - 20 µg/mL |
| Correlation (r²) | ≥ 0.995 |
Limitations: This method is susceptible to interference from any other substance in the sample that absorbs at or near the analyte's λmax.[9] It is not suitable for complex matrices without extensive sample cleanup and validation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- Dubbelman, A. C., Rosing, H., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B, 887-888, 25-34.
- ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417.
- PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
-
PMC. (2023). [6][7][13]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from
-
CyberLeninka. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[6][7][13]TRIAZOLO[4,3-B][5][6][7][13]TETRAZINE DERIVATIVES. Retrieved from
- PubMed. (n.d.). Determination of thiols of biological and pharmacological interest by high-performance thin-layer chromatography and fluorescence scanning densitometry.
- PubMed. (2001). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines.
- ResearchGate. (2025). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants.
- RSC Publishing. (2022). Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents.
- ResearchGate. (2025). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification.
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- jazanu.edu.sa. (n.d.). Triazoloquinolines I.
- JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- ResearchGate. (2025). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations.
-
ACS Medicinal Chemistry Letters. (2023). Discovery of[4][6][7]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. Retrieved from
- ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and....
-
Bentham Science. (2021). Synthetic Methods and Pharmacological Properties of[4][6][7]triazoloquinoline Derivatives. Retrieved from
- PMC. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.
- iris.unina.it. (2023). Insights on the UV-Screening Potential of Marine-Inspired Thiol Compounds.
- MDPI. (n.d.). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors.
- PMC. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- SpringerLink. (2025). Synthesis of new 4-(1,2,3-triazolo)quinolin-2(1H)-ones via Cu-catalyzed [3 + 2] cycloaddition.
Sources
- 1. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening Strategies for Triazolo[4,3-a]quinoline Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]quinoline Scaffold
The[1][2][3]triazolo[4,3-a]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with a wide spectrum of pharmacological activities.[4][5] Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, analgesic, and anticonvulsant agents.[6][7][8][9] The diverse biological profiles of these molecules make them attractive candidates for drug discovery campaigns. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, validating, and executing robust HTS assays tailored for the discovery of novel therapeutics based on the triazolo[4,3-a]quinoline scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and outline a logical workflow for hit identification and confirmation.
Part 1: Defining the Target Landscape
The efficacy of any screening campaign is predicated on a well-defined biological target. The pleiotropic activities of triazolo[4,3-a]quinoline derivatives stem from their ability to interact with several key protein families implicated in disease. Understanding this target landscape is the first step in selecting an appropriate assay.
-
Protein Kinases: This is one of the most important target classes in drug discovery, particularly in oncology.[12] Kinase dysregulation is a hallmark of many cancers.[13] Triazolo-fused heterocyclic derivatives have been successfully developed as inhibitors of various kinases, including PIM kinases, Ataxia-Telangiectasia Mutated (ATM) kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14][15][16] Assays for this class typically measure the inhibition of substrate phosphorylation.
-
DNA Intercalation & Topoisomerase II Inhibition: Some planar aromatic heterocyclic compounds can insert themselves between the base pairs of DNA, disrupting replication and transcription.[9] This mechanism is often coupled with the inhibition of Topoisomerase II, an enzyme critical for resolving DNA supercoils.[9][17] This dual action is a validated anticancer strategy.
-
Epigenetic Targets (Bromodomains): The Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4) are "epigenetic readers" that recognize acetylated histones and are key regulators of oncogene transcription.[18] Inhibition of these proteins is a promising therapeutic approach, and triazolo-quinoxaline scaffolds have been identified as effective BET inhibitors.[18]
The choice of target dictates the entire screening strategy, from assay format to the specific reagents and cell lines employed.
Part 2: The Architecture of a Robust HTS Campaign
A successful HTS campaign is a multi-stage process designed to be a self-validating system, minimizing errors and ensuring that identified hits are genuine modulators of the intended target.[11][19]
Causality of Assay Choice: Biochemical vs. Cell-Based Assays
The first critical decision is the choice between a biochemical (cell-free) and a cell-based assay format.[1]
-
Biochemical Assays: These assays utilize purified biological molecules (e.g., an enzyme, a receptor) to measure the direct interaction of a compound with its target.
-
Rationale & Expertise: They are essential for understanding the direct mechanism of action and quantifying potency (e.g., IC50).[20] They offer a clean, controlled environment, free from the complexities of cellular systems, which simplifies data interpretation.
-
Trustworthiness: While powerful, they cannot provide information on cell permeability, off-target effects, or cellular toxicity.
-
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context.[1] They measure a compound's effect on a cellular process, such as cell viability, pathway activation, or target engagement in a native environment.[1][10]
-
Rationale & Expertise: They are crucial for assessing a compound's activity in a biological system, implicitly accounting for cell permeability and metabolic stability.[1] They are indispensable for identifying compounds that modulate complex signaling pathways.
-
Trustworthiness: A positive result in a cell-based assay is a strong indicator of potential therapeutic relevance. However, the specific molecular target may not be immediately obvious without further deconvolution.
-
A best practice is to employ both assay types in a tiered approach: a biochemical assay for the primary screen to identify direct binders, followed by cell-based assays to confirm on-target activity and assess cellular effects.
HTS Assay Validation: Ensuring Data Integrity
Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for automation.[11][21] Key statistical parameters are used to quantify assay performance.
| Parameter | Description | Acceptance Criterion | Rationale |
| Z'-Factor | A measure of statistical effect size that reflects both the signal dynamic range and data variation.[21] | Z' > 0.5 | A Z'-factor above 0.5 indicates a large separation between positive and negative controls, making the assay highly suitable for reliably distinguishing hits from noise.[21] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 3 | A higher S/B ratio indicates a clearer distinction between an active and inactive result.[22] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data (Standard Deviation / Mean) * 100. | %CV < 15% | Low %CV for both positive and negative controls ensures that the assay results are consistent and reproducible across the screening plates.[21] |
General HTS Workflow
The overall process follows a logical progression from development to hit validation. This workflow ensures that resources are focused on the most promising compounds.
Caption: General workflow for a high-throughput screening campaign.
Part 3: Detailed HTS Protocols
The following protocols are representative examples for screening triazolo[4,3-a]quinoline libraries against common target classes. They are designed for use in 384-well microplate format, but can be adapted.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega) as a model. It is a universal, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[23][24] The light generated by a luciferase reaction is inversely proportional to the kinase activity, as less ATP is available when the kinase is active.
Materials:
-
Kinase of interest (e.g., PIM-1)
-
Kinase substrate (peptide or protein)
-
Triazolo[4,3-a]quinoline compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
White, opaque 384-well assay plates (e.g., Corning #3570)
-
Acoustic liquid handler or pin tool for compound transfer
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer as recommended by the enzyme supplier.
-
Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mix in the reaction buffer. The ATP concentration should ideally be at or below the Km for the kinase to sensitively detect competitive inhibitors.[20]
-
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 25-50 nL of each test compound from the library source plate to the wells of the 384-well assay plate.
-
Include control wells:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known, potent inhibitor of the kinase.
-
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
Add 5 µL of the 2X substrate/ATP mix to initiate the reaction. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes (or a time determined during assay optimization to be within the linear range of the reaction).
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader.
-
Protocol 2: Cell-Based Antiproliferation Assay (Luminescence-Based)
Principle: This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) as a model, which is considered a gold standard for HTS.[3][19] The assay quantifies ATP, an indicator of metabolically active, viable cells.[3] A decrease in the luminescent signal indicates either cytotoxicity or cytostasis.
Materials:
-
Cancer cell line relevant to the target (e.g., HCT-116, MCF-7).[9]
-
Cell culture medium, FBS, and supplements.
-
Triazolo[4,3-a]quinoline compound library (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7571 or similar).
-
White, opaque, tissue-culture treated 384-well plates.
-
Automated liquid handlers and plate reader with luminescence detection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine the optimal cell seeding density during assay development to ensure cells remain in log-phase growth throughout the experiment.[1]
-
Using a multidrop dispenser, seed 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Perform a serial dilution of the compound library to achieve the desired final screening concentration.
-
Add 10 µL of the diluted compounds to the cells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Include control wells:
-
Negative Control (100% viability): DMSO-treated cells.
-
Positive Control (0% viability): Cells treated with a potent cytotoxic agent like Staurosporine.
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, making the assay sensitive to both cytotoxic and anti-proliferative effects.
-
-
Assay Reagent Addition:
-
Equilibrate both the assay plates and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add 30 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization and Lysis:
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal is directly proportional to the number of viable cells.[3]
-
Part 4: Data Analysis and Hit Triage
Raw data from a primary screen is not sufficient to identify high-quality lead compounds. A rigorous hit triage cascade is essential to eliminate false positives and prioritize the most promising hits for further study.[25]
4.1 Primary Hit Identification: A "hit" is typically defined as a compound that produces a signal greater than a pre-defined threshold, often calculated as three times the standard deviation (SD) from the mean of the negative (DMSO) controls.
4.2 The Hit Triage Cascade: Confirmed hits from the primary screen must be subjected to a series of secondary assays. This process is designed to increase confidence in the biological activity and weed out undesirable compounds.[11][25]
Caption: A robust workflow for hit triage and validation.
-
Dose-Response and IC50 Determination: Hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50).[20] This confirms the activity and allows for ranking of compounds.
-
Chemistry Triage: Computational filters are applied to flag and remove compounds with undesirable chemical features known to cause non-specific activity, such as PAINS (Pan-Assay Interference Compounds).[25] Compounds are also clustered by chemical similarity to identify active scaffolds and begin establishing structure-activity relationships (SAR).[25]
-
Orthogonal Assays: These are critical for confirming that the observed activity is not an artifact of the primary assay technology.[11] For example, a hit from a luminescence-based kinase assay could be confirmed using a fluorescence polarization (FP) based assay.
-
Counterscreens: These are designed to identify compounds that interfere with the assay components themselves.[25] For example, in a luciferase-based assay, a counterscreen would identify compounds that directly inhibit the luciferase enzyme rather than the primary target.
Conclusion
High-throughput screening of triazolo[4,3-a]quinoline derivatives offers a powerful pathway to discovering novel drug candidates. The success of such a campaign relies not on a single experiment, but on a logically designed and rigorously validated workflow. By carefully selecting targets, choosing appropriate assay formats, and implementing a stringent hit triage cascade, researchers can efficiently navigate vast chemical libraries to identify and validate high-quality lead compounds. The protocols and principles outlined in this guide provide a foundational framework for initiating and executing successful HTS campaigns, ultimately accelerating the translation of promising chemistry into potential therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Thermo Fisher Scientific. (n.d.). Microplate Assays for Cell Viability.
- CLYTE Technologies. (2026, February 18). The Gold Standard: Selecting the Best Cell Viability Assay for High-Throughput Screening (HTS).
- Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
- PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- PubMed. (2003, June 15). Fluorescence assays for high-throughput screening of protein kinases.
- Unknown. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
- BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?
- ResearchGate. (n.d.). Fluorescence Labels in Kinases: A High-Throughput Kinase Binding Assay for the Identification of DFG-Out Binding Ligands.
- Mohamed, M. (n.d.). Fluorescent Cellular assays For Kinase inhibitors. Huskie Commons.
- PubMed. (2001, December 15). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines.
- PubMed Central. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions.
- Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Unknown. (2025, August 6). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants.
- MDPI. (2024, November 24). Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery.
- PubMed. (2018, January 15). Development and Implementation of an HTS-Compatible Assay for the Discovery of Selective Small-Molecule Ligands for Pre-microRNAs.
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
- Unknown. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- AXXAM. (n.d.). From gene to validated and qualified hits.
- PubMed. (2019, April 15). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors.
- PubMed. (n.d.). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants.
-
MDPI. (2023, July 18). [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved February 26, 2026, from
- PubMed Central. (n.d.). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes.
-
PubMed. (2017, October 15). Discovery of novel[1][2][3]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment. Retrieved February 26, 2026, from
- The Scientist. (2022, October 13). A Novel High-Throughput Screening Assay for Identifying Anticancer Lead Compounds.
-
Unknown. (2021, February 2). Synthetic Methods and Pharmacological Properties of[1][2][19]triazoloquinoline Derivatives. Retrieved February 26, 2026, from
-
PubMed. (2022, July 13). New[1][2][3]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation. Retrieved February 26, 2026, from
- MDPI. (2023, November 30). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
-
PubMed Central. (2023, January 30). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Retrieved February 26, 2026, from
- NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
-
ACS Medicinal Chemistry Letters. (2023, May 22). Discovery of[1][2][19]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. Retrieved February 26, 2026, from
-
PubMed. (2025, August 1). Discovery of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Retrieved February 26, 2026, from
-
OUCI. (n.d.). Synthetic Methods and Pharmacological Properties of[1][2][19]triazoloquinoline Derivatives. Retrieved February 26, 2026, from
- Royal Society of Chemistry. (2023, May 11). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science.
-
PLOS One. (2023, January 30). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Retrieved February 26, 2026, from
Sources
- 1. marinbio.com [marinbio.com]
- 2. Microplate Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. axxam.com [axxam.com]
- 12. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New [1,2,4]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 18. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Development and Implementation of an HTS-Compatible Assay for the Discovery of Selective Small-Molecule Ligands for Pre-microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. drugtargetreview.com [drugtargetreview.com]
Application Note: Functionalization of the Thiol Group in Triazolo[4,3-a]quinoline-1-thiol
[1][2]
Executive Summary
The 1,2,4-triazolo[4,3-a]quinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticonvulsant, antimicrobial, and anticancer activities.[1][2] The functionality at the C1 position—specifically the thiol/thione group—is the primary handle for diversification. However, this group exhibits complex thiol-thione tautomerism , creating competition between S-functionalization and N-functionalization.[1][3]
This guide provides high-fidelity protocols to selectively target the sulfur nucleophile (S-alkylation, S-acylation, and oxidation), bypassing the thermodynamic preference for N-alkylation often seen in unoptimized conditions.[1][3]
Mechanistic Grounding: Tautomerism & Reactivity[1][4]
To successfully functionalize the thiol group, one must understand the equilibrium governing the starting material.
The Thiol-Thione Equilibrium
In solution, 1,2,4-triazolo[4,3-a]quinoline-1-thiol (1 ) exists in equilibrium with its thione tautomer (2 ).[1][3] While the thione form is often favored in polar protic solvents due to solvation energy, the thiolate anion (generated via deprotonation) is the active species for S-functionalization.
-
Hard/Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the ring nitrogens are "harder."[3]
-
Selectivity Control: Using a soft electrophile (e.g., alkyl iodides) and a non-polar aprotic solvent (e.g., DMF, Acetone) promotes S-alkylation over N-alkylation.[1][3]
Reaction Pathway Visualization
The following diagram illustrates the divergence between S-selective and N-selective pathways based on reaction conditions.
Figure 1: Mechanistic divergence in the functionalization of the triazolo-quinoline core.[1][3] Green pathways indicate desired S-functionalization.
Experimental Protocols
Protocol A: General S-Alkylation (The "Gold Standard")
This protocol is optimized for high yield and S-regioselectivity, minimizing N-alkylated by-products.[1][3]
Reagents:
-
Substrate: Triazolo[4,3-a]quinoline-1-thiol (1.0 equiv)[1][3]
-
Alkylating Agent: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 equiv)[1][3]
-
Base: Anhydrous Potassium Carbonate (
) (1.5 equiv) or Triethylamine ( )[1][3] -
Solvent: Anhydrous Acetone or DMF
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thiol substrate in 10 mL of anhydrous acetone.
-
Deprotonation: Add 1.5 mmol of anhydrous
. Stir the suspension at room temperature (RT) for 30 minutes. Note: The color may shift, indicating thiolate formation.[1] -
Addition: Add 1.1 mmol of the alkyl halide dropwise.
-
Critical: If using volatile halides (e.g., MeI), use a reflux condenser cooled to 0°C.[1]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1][3] The S-alkylated product typically has a higher
than the starting thiol. -
Work-up:
Data: Solvent Effects on Yield
| Solvent | Base | Temp | Yield (%) | S:N Ratio |
| Acetone | Reflux | 88-95% | >95:5 | |
| Ethanol | NaOH | Reflux | 65-75% | 80:20 |
| DMF | NaH | 0°C | 90% | 92:8 |
Protocol B: Synthesis of Carboxymethyl Derivatives (S-Acetic Acids)
Derivatives containing the
Reagents:
Methodology:
-
Dissolve 10 mmol of the thiol in 20 mL of Ethanol containing 20 mmol KOH.
-
Add 11 mmol of Chloroacetic acid.
-
Reflux the mixture for 4–6 hours.
-
Isolation: Cool the mixture and pour into ice-cold water. Acidify to pH 4.0 using dilute HCl.
-
The precipitate (S-carboxymethyl derivative) is filtered, washed with cold water, and recrystallized from ethanol.[1]
Protocol C: Oxidative Dimerization (Disulfide Synthesis)
Disulfides often exhibit enhanced lipophilicity and distinct biological profiles compared to the free thiol.[3]
Reagents:
Methodology:
Characterization & Validation
Distinguishing between S-alkyl and N-alkyl isomers is critical for scientific integrity.[1][3]
NMR Spectroscopy Signatures
-
S-Alkylation: The
-protons of the alkyl group attached to sulfur typically appear upfield (2.5 – 3.5 ppm for ) compared to N-alkyl protons.[3] -
N-Alkylation: The
-protons attached to nitrogen are more deshielded (3.5 – 4.5 ppm for ) due to the higher electronegativity of nitrogen.[3]
IR Spectroscopy[2]
References
-
S-Alkylation Protocols & Biological Relevance
-
Tautomerism in Triazoles
-
Mannich Base & Thione Reactivity
-
General Heterocyclic Functionalization
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. idk.org.rs [idk.org.rs]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Design and synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
protocol for evaluating the in vitro efficacy oftriazolo[4,3-a]quinoline-1-thiol
An Application Note and Protocol for the In Vitro Efficacy Evaluation of Triazolo[4,3-a]quinoline-1-thiol
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]quinoline Scaffold
The fusion of quinoline and triazole rings creates the triazolo[4,3-a]quinoline scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is a "privileged" scaffold, meaning it has the capacity to bind to multiple biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Extensive research has demonstrated that derivatives of this core structure possess potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The diverse biological profile makes these compounds compelling candidates for novel drug discovery programs.[5][6][7]
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of a specific derivative, triazolo[4,3-a]quinoline-1-thiol. We present a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening against cancer cell lines, followed by mechanistic assays to elucidate the mode of cell death. Additionally, we provide a robust protocol for assessing antimicrobial activity against a panel of relevant pathogens. The methodologies herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Part 1: Protocol for In Vitro Anticancer Efficacy
The initial evaluation of a novel compound like triazolo[4,3-a]quinoline-1-thiol in an oncological context begins with assessing its ability to inhibit the growth of cancer cells. This is followed by investigations into the mechanism by which it induces cell death, with a focus on apoptosis (programmed cell death), a common mechanism for anticancer drugs.[8]
Workflow for Anticancer Evaluation
Caption: Overall workflow for in vitro anticancer testing.
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[8]
Materials:
-
Triazolo[4,3-a]quinoline-1-thiol (Test Compound)
-
Human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma)[8]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[8]
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells from a culture in its exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.[8]
-
Compound Preparation and Treatment: Prepare a concentrated stock solution of triazolo[4,3-a]quinoline-1-thiol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.
-
Causality: A wide concentration range is crucial for generating a complete dose-response curve to accurately calculate the IC50.
-
Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL) and incubate for another 4 hours.[8][12]
-
Expertise: During this incubation, only viable cells will convert the MTT to visible purple crystals. Avoid exposing the plate to light, as MTT is light-sensitive.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9][12] A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Cytotoxicity of Triazolo[4,3-a]quinoline-1-thiol
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 12.8 ± 1.9] | [Example Value: 0.9 ± 0.1] |
| NCI-H460 | Lung Carcinoma | [Example Value: 25.1 ± 3.2] | [Example Value: 1.4 ± 0.2] |
| SF-268 | Glioma | [Example Value: 19.5 ± 2.5] | [Example Value: 1.1 ± 0.15] |
| HL-60 | Promyelocytic Leukemia | [Example Value: 8.2 ± 1.1] | [Example Value: 0.4 ± 0.07] |
Note: Data are for illustrative purposes. A known anticancer drug like Doxorubicin should be used as a positive control to validate the assay.[8]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and will bind to these exposed PS residues.[13][14] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cells treated with the test compound at its IC50 concentration for 24-48 hours.[8]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Induce apoptosis by treating cells with triazolo[4,3-a]quinoline-1-thiol at its predetermined IC50 concentration for a set time (e.g., 24 hours). Include an untreated control and a positive control (e.g., cells treated with staurosporine).
-
Cell Harvesting: For adherent cells, collect both the floating cells in the medium (which may be apoptotic) and the attached cells (harvested by gentle trypsinization). For suspension cells, simply collect by centrifugation. This ensures all cell populations are analyzed.
-
Washing: Wash the collected cells (1-5 x 10^5 cells per sample) twice with cold PBS by centrifuging and resuspending. This removes any residual medium or serum that could interfere with the assay.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl2 must be used.[13]
-
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution to the 100 µL of cell suspension.
-
Controls: Prepare tubes with unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gating on the flow cytometer.
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Visualization: The Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway often induced by anticancer agents.
Part 2: Protocol for In Vitro Antimicrobial Efficacy
Derivatives of the triazolo[4,3-a]quinoxaline scaffold have also shown promising activity against various bacterial and fungal pathogens.[3][15] Therefore, a comprehensive evaluation should include antimicrobial screening.
Workflow for Antimicrobial Evaluation
Caption: Workflow for antimicrobial MIC determination.
Protocol 3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency.
Materials:
-
Test Compound, Positive Control Antibiotic (e.g., Ampicillin, Ciprofloxacin), and Antifungal (e.g., Clotrimazole)
-
Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)[3]
-
Fungal Strains (e.g., Candida albicans)[3]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This standardizes the initial number of microorganisms in the assay. Further dilute this suspension in broth to achieve the final target inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 50 µL of a concentrated stock of the test compound (e.g., 256 µg/mL), making the total volume 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last well. This creates a gradient of drug concentrations.
-
Controls:
-
Positive Control: Repeat the serial dilution for a known antibiotic/antifungal.
-
Growth Control: A well containing only broth and the microbial inoculum (no drug).
-
Sterility Control: A well containing only broth (no drug, no microbes).
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. This step halves the drug concentration in each well, which must be accounted for in the final calculation.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.
Data Presentation: Antimicrobial Activity of Triazolo[4,3-a]quinoline-1-thiol
| Microorganism | Strain Type | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus | Gram-positive Bacteria | [Example Value: 8] | [Ampicillin: 4] |
| P. aeruginosa | Gram-negative Bacteria | [Example Value: 16] | [Ciprofloxacin: 1] |
| E. coli | Gram-negative Bacteria | [Example Value: 16] | [Ciprofloxacin: 0.5] |
| C. albicans | Fungal Yeast | [Example Value: 32] | [Clotrimazole: 2] |
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Thirumalai, D., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Hassan, G. S., et al. (2015, November 25). Design and Synthesis of Some New 1,2,4- Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobial Agents. Hilaris. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
El-Sayed, N. F., et al. (n.d.). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Publishing. Retrieved from [Link]
-
Saini, A., et al. (n.d.). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. Retrieved from [Link]
-
Chupakhin, E., et al. (2023, July 18). [11]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. PMC. Retrieved from [Link]
-
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4‐triazolo[4,3‐a]quinoxaline derivative compounds that act against the MCF‐7 cell line. Retrieved from [Link]
-
Capula, M., et al. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Retrieved from [Link]
-
Kouhkan, M., et al. (2020, March 15). In Vitro Antimicrobial Activity of New 3-Substituted 5H-(124)Triazolo(3'4':23) (134)Thiadiazino(56-B)Quinoxaline Derivatives. Medical Laboratory Journal. Retrieved from [Link]
-
Kublanov, I. V., et al. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Retrieved from [Link]
-
Al-Issa, S. A., et al. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. PMC. Retrieved from [Link]
-
Kalluraya, B., et al. (2009, November 15). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed. Retrieved from [Link]
-
MDPI. (2024, July 2). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Retrieved from [Link]
-
Harooni, N. S., et al. (2026, February 19). Assessment of antimicrobial activity of[11]triazolo[4, 3-a]quinoxaline derivatives individually and in combination with levofloxacin. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. Retrieved from [Link]
-
Zhang, N., et al. (2006, December 21). Synthesis and SAR of[11]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jazan University. (2020, December 24). Triazoloquinolines I. Retrieved from [Link]
Sources
- 1. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. ijisrt.com [ijisrt.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation oftriazolo[4,3-a]quinoline-1-thiol for in vivo studies
An In-Depth Guide to the Formulation of Triazolo[4,3-a]quinoline-1-thiol for In Vivo Preclinical Research
Abstract
This application note provides a comprehensive framework for the formulation of triazolo[4,3-a]quinoline-1-thiol, a novel heterocyclic compound with potential therapeutic applications. As a New Chemical Entity (NCE), this molecule presents two primary challenges for in vivo evaluation: predicted low aqueous solubility due to its fused aromatic ring structure, and potential instability stemming from its reactive thiol group. This guide moves beyond a single protocol, offering a systematic, multi-tiered strategy for characterization, formulation development, and quality control. We detail methodologies ranging from simple co-solvent systems to advanced cyclodextrin and nanoparticle-based approaches, emphasizing the rationale behind each step. The protocols are designed to be self-validating, ensuring that researchers can develop a stable, homogenous, and effective formulation to achieve reliable and reproducible results in preclinical pharmacokinetic and efficacy studies.
Introduction: The Dual Challenge of a Novel Thiolated Heterocycle
The triazoloquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anticonvulsant properties.[1][2][3][4] The incorporation of a thiol group at the 1-position of the triazolo[4,3-a]quinoline core introduces a highly reactive functional group, which can be pivotal for biological target engagement but also presents a significant hurdle for formulation stability.
The primary challenges addressed in this guide are:
-
Poor Aqueous Solubility : Like many NCEs, the lipophilic nature of the fused ring system is expected to result in poor water solubility, complicating the achievement of therapeutic concentrations in vivo.[5][6][7][8][9] Inadequate solubility can lead to low bioavailability and high inter-subject variability, masking the true dose-response relationship of the compound.[9][10]
-
Thiol Group Instability : Thiol (-SH) groups are susceptible to oxidation, readily forming disulfide (-S-S-) bridges, particularly at neutral or slightly alkaline pH in the presence of oxygen. This chemical instability can lead to the formation of impurities, loss of potency, and potential alteration of the compound's biological profile.[11][12]
This document provides a logical workflow, from initial characterization to the preparation of a final dosing vehicle, enabling researchers to confidently advance triazolo[4,3-a]quinoline-1-thiol in their in vivo studies.
Part 1: Essential Pre-formulation Characterization
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is crucial.[13] This foundational step informs the entire formulation strategy and is indispensable for developing a robust and reproducible vehicle.
Physicochemical Profiling
A small amount of API should be allocated to determine the following key parameters. These initial studies are critical for selecting a rational formulation development path.[13][14]
-
Aqueous Solubility : Determine solubility in buffers at various pH levels (e.g., pH 2.0, 5.0, 7.4) to understand the impact of ionization on solubility. The triazole and quinoline nitrogens may be basic, while the thiol is weakly acidic.
-
pKa Determination : Potentiometric titration or UV-spectrophotometry can identify the ionization constants. This data is critical for pH-adjustment strategies and predicting solubility behavior in different physiological compartments.
-
Log P / Log D : The octanol-water partition coefficient is a measure of lipophilicity. A high Log P (typically >3) confirms poor water solubility and guides the selection of solubilization techniques.[8]
-
Melting Point & Thermal Analysis (DSC) : Provides information on the compound's crystallinity and purity. A sharp melting point suggests a stable crystalline form.
-
Solid-State Characterization (XRPD) : Identifies the polymorphic form of the API. Different polymorphs can have different solubilities and stabilities.
Stability Assessment
The stability of triazolo[4,3-a]quinoline-1-thiol must be evaluated under conditions relevant to formulation preparation and storage.
-
pH-Rate Profile : Assess the degradation of the compound in aqueous buffers across a range of pH values. This will identify the pH of maximum stability.
-
Oxidative Stability : This is of paramount importance for a thiol-containing molecule. The compound should be stressed in the presence of an oxidizing agent (e.g., H₂O₂) and under atmospheric oxygen at pH 7.4 to quantify the rate of disulfide formation.
-
Photostability : Expose the solid API and a solution to standardized light sources (ICH Q1B guidelines) to determine if light-protective measures are necessary.
Part 2: Formulation Development Workflow & Protocols
The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often starting with the simplest viable approach.[6][14] The following workflow provides a decision-making process for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for triazolo[4,3-a]quinoline-1-thiol.
Strategy 1: Simple Aqueous Vehicle (Ideal Case)
If pre-formulation studies reveal sufficient aqueous solubility at a physiological pH (e.g., 7.4), a simple buffered solution is the preferred vehicle due to its low potential for toxicity or interference with the API's pharmacology.
Protocol 1: Buffered Saline Solution
-
Preparation of Vehicle : Prepare a sterile solution of 0.9% sodium chloride in water, buffered to the pH of maximum stability as determined in the pre-formulation assessment (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dissolution : Weigh the required amount of triazolo[4,3-a]quinoline-1-thiol and add it to the buffered saline.
-
Solubilization : Stir or vortex the mixture until the compound is fully dissolved. Gentle warming or sonication may be used if it does not compromise the compound's stability.
-
Sterile Filtration : Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control : Visually inspect for clarity and particulates. Confirm pH and concentration via HPLC.
Strategy 2: Co-Solvent Systems (Common Starting Point)
For many poorly soluble compounds, a co-solvent system is the most practical initial approach for preclinical studies.[10] These systems enhance solubility by reducing the polarity of the aqueous vehicle.
Table 1: Common Excipients for Parenteral Co-Solvent Formulations
| Excipient | Function | Typical Concentration Range | Notes |
| DMSO | Strong organic solvent | 5-10% | Use minimal amount due to potential for toxicity and altered PK. |
| PEG 300/400 | Co-solvent, solubilizer | 10-40% | Generally well-tolerated. Can increase viscosity. |
| Polysorbate 80 (Tween® 80) | Surfactant, wetting agent | 1-5% | Prevents precipitation upon dilution in blood. |
| Propylene Glycol | Co-solvent | 10-30% | Another common, safe co-solvent. |
| Saline / PBS | Aqueous diluent | q.s. to 100% | The final aqueous phase. |
Protocol 2: DMSO/PEG/Tween® 80/Saline Formulation A common starting formulation is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% Saline.[10]
-
Initial Dissolution : In a sterile glass vial, weigh the required amount of triazolo[4,3-a]quinoline-1-thiol. Add the calculated volume of DMSO and vortex until the compound is fully dissolved. This creates a concentrated stock.
-
Addition of Co-solvents : To the DMSO stock, add the PEG 300 and vortex to mix thoroughly.
-
Addition of Surfactant : Add the Tween® 80 and vortex until the solution is homogeneous.
-
Aqueous Dilution : Slowly add the saline or PBS to the organic mixture while vortexing. Add the aqueous phase dropwise to prevent shock precipitation.
-
Quality Control : The final formulation should be a clear, particle-free solution. Check for precipitation after letting it stand for 30 minutes. Confirm pH and concentration.
Causality Behind the Method : DMSO is used to achieve initial solubilization of the highly lipophilic compound. PEG 300 acts as a bridge, making the drug-DMSO solution more miscible with the final aqueous phase. Tween® 80 is a critical surfactant that forms micelles, which help keep the drug in solution when the formulation is injected and diluted in the bloodstream, thereby improving bioavailability.[15][16]
Strategy 3: Cyclodextrin-Based Solubilization (For Persistent Precipitation)
If co-solvent systems fail due to precipitation upon aqueous dilution, cyclodextrins offer a superior alternative.[17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our triazoloquinoline, forming an inclusion complex that is highly water-soluble.[18][19][20][21]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) HP-β-CD is widely used due to its high aqueous solubility and low toxicity.[19]
-
Vehicle Preparation : Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in a suitable buffer (e.g., citrate or phosphate buffer at the pH of maximum stability).
-
Complexation : Add the triazolo[4,3-a]quinoline-1-thiol powder directly to the HP-β-CD solution.
-
Equilibration : Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should clarify as the complex forms. Sonication can be used to accelerate the process.
-
Sterile Filtration : Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter.
-
Lyophilization (Optional) : For long-term stability, the solution can be freeze-dried to a stable powder, which can be reconstituted with water for injection before use.
-
Quality Control : Confirm the concentration of the API. For lyophilized product, assess reconstitution time and clarity of the resulting solution.
Expertise Insight : The efficiency of complexation depends on the fit between the guest molecule and the cyclodextrin cavity. A phase-solubility study should be performed first to determine the binding constant and stoichiometry of the complex, which validates the choice and concentration of the cyclodextrin.
Strategy 4: Nanoformulations (Advanced Approach)
For extremely challenging compounds, reducing particle size to the nanometer range can dramatically increase the surface area for dissolution.[5][22] This is an advanced strategy requiring specialized equipment. Nanoformulations, such as those based on chitosan or PLGA, have been successfully used for other triazole derivatives.[22][23][24]
Conceptual Protocol 4: Chitosan Nanoparticle Formulation Chitosan is a biocompatible polymer that can form nanoparticles encapsulating a drug.[23]
-
Chitosan Solution : Prepare a solution of chitosan in dilute acetic acid.
-
Drug Solution : Dissolve the triazolo[4,3-a]quinoline-1-thiol in a small amount of a water-miscible organic solvent like DMSO.
-
Nanoprecipitation : Add a cross-linking agent (e.g., sodium tripolyphosphate) to the drug solution.[23] Dropwise, add this mixture to the chitosan solution under constant stirring.
-
Purification : The resulting nanoparticle suspension is then centrifuged and washed to remove unencapsulated drug and residual solvents.
-
Resuspension : The final nanoparticles are resuspended in a suitable sterile buffer for administration.
-
Quality Control : Requires specialized analysis, including particle size (Dynamic Light Scattering), zeta potential, and drug loading efficiency (HPLC).
Part 3: Mitigating Thiol Group Instability
The thiol group is a critical liability. Its oxidation to a disulfide dimer not only reduces the concentration of the active compound but also introduces a new chemical entity with unknown pharmacology and toxicology.
Caption: Oxidative pathway of the thiol group and key intervention points.
Protocols for Stabilization:
-
Work Under Inert Atmosphere : All formulation steps, from weighing the API to filling the final vials, should be performed under a blanket of an inert gas like nitrogen or argon to displace oxygen.
-
Use of Deoxygenated Solvents : All aqueous buffers and solvents should be sparged with nitrogen or argon for at least 15-30 minutes prior to use to remove dissolved oxygen.
-
Addition of a Chelating Agent : Trace metal ions can catalyze thiol oxidation. The addition of a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.01-0.1%) to the formulation can chelate these ions and significantly improve stability.
-
pH Control : Maintain the formulation at the pH of maximum stability, which is typically slightly acidic for thiols, to reduce the concentration of the more reactive thiolate anion (S⁻).
Part 4: Final Formulation Quality Control
Every batch of formulation prepared for an in vivo study must undergo quality control to ensure consistency and safety.
Table 2: Quality Control Checks for Preclinical Formulations
| Test | Specification | Method |
| Appearance | Clear and free of visible particulates | Visual Inspection |
| pH | Within ± 0.2 units of target pH | Calibrated pH meter |
| Drug Concentration (Assay) | 90-110% of target concentration | Validated HPLC-UV method |
| Purity / Degradation | Dimer impurity < 1.0% | Validated HPLC-UV method |
| Sterility (for IV) | No microbial growth | As per USP/Ph. Eur. guidelines |
| Endotoxin (for IV) | Within acceptable limits | LAL test |
Conclusion
The successful in vivo evaluation of triazolo[4,3-a]quinoline-1-thiol hinges on the development of a stable and effective formulation that overcomes its inherent challenges of poor solubility and thiol instability. There is no "one-size-fits-all" vehicle.[16] A systematic approach, beginning with rigorous pre-formulation characterization, is essential. The multi-tiered strategy presented here, from simple co-solvent systems to more complex cyclodextrin and nano-based vehicles, provides a robust decision-making framework for researchers. By carefully selecting a strategy, incorporating stabilization techniques for the thiol group, and performing stringent quality control, scientists can ensure that the in vivo data generated is a true reflection of the compound's intrinsic properties, thereby accelerating its journey in the drug development pipeline.
References
- Vertex AI Search. (2023, March 10). Excipients for Parenterals.
- Vertex AI Search. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- BenchChem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- MDPI. (2023, August 7). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study.
- Ashland. Parenteral excipients.
- Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- ResearchGate. (2025, August 6). Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity.
- NIH National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
- Pharmatutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs.
- PubMed. (2022, December 12). Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles.
- SGS. Preclinical Formulation Development.
- WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
- Longdom Publishing. (2025, April 4). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig.
- BenchChem. Application Notes and Protocols for Introducing a Thiol Group Using 4-(S-Acetylthio)benzaldehyde.
- ResearchGate. (2021). Novel Sono-synthesized Triazole Derivatives Conjugated with Selenium Nanoparticles for Cancer Treatment.
- IIP Series. A CARE STUDY ON SYNTHESIS OF 1,2,3-TRIAZOLE DERIVATIVES BY MEANS OF NANOPARTICLES AS A REUSABLE HETEROGENEOUS CATALYST.
- ResearchGate. (2025, August 7). Cyclodextrins for drug delivery.
- MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic.
- Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubMed. (2025, March 15). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future.
- PubMed. (2024, November 15). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems.
- MDPI. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- ResearchGate. The structure-activity diagram of the triazoloquinolines.
- PubChem. s-Triazolo[4,3-a]quinoline.
- NIH National Center for Biotechnology Information. (2023, July 5). A General Protocol for Synthesizing Thiolated Folate Derivatives.
- Arkivoc. Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors.
-
Bentham Science. (2021, February 2). Synthetic Methods and Pharmacological Properties of[10][15][16]triazoloquinoline Derivatives. Available from:
- SpringerLink. (2024, March 25). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace.
- PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
-
MDPI. (2023, July 18). [5][15][16]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Available from:
- Jazan University. (2020, December 24). Triazoloquinolines I.
- ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update.
- ResearchGate. (2025, August 6). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants.
- PubMed. one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants.
- MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
Sources
- 1. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines [mdpi.com]
- 2. jazanu.edu.sa [jazanu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. altasciences.com [altasciences.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Practical Solutions For Poorly Soluble Drugs [outsourcedpharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. thno.org [thno.org]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pharmtech.com [pharmtech.com]
- 17. colorcon.com [colorcon.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclization Conditions forTriazolo[4,3-a]quinolines
Technical Support Center: Optimization of Cyclization Conditions for[1][2][3]Triazolo[4,3-a]quinolines
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The fusion of a triazole and a quinoline ring system results in a core structure with significant and diverse pharmacological potential, including anticancer, anti-inflammatory, and anticonvulsant activities.[2][4] However, the successful synthesis and optimization of the cyclization step can present several challenges.
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction. The guidance herein is based on established literature and practical laboratory experience to ensure you can achieve optimal yields and purity in your synthetic endeavors.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of[1][2][3]triazolo[4,3-a]quinolines.
Question 1: I am observing a low yield or no product formation. What are the likely causes and how can I improve the outcome?
Low or no yield is one of the most common issues in organic synthesis. For the cyclization to form[1][2][3]triazolo[4,3-a]quinolines, several factors could be at play.
Underlying Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables. Many quinoline syntheses require heat to proceed efficiently, but excessive temperatures can lead to decomposition.[5] Conversely, a temperature that is too low will result in an incomplete or slow reaction.[5]
-
Recommendation: Systematically screen a range of temperatures. Start with conditions reported in the literature for similar substrates and incrementally increase the temperature while monitoring the reaction by Thin-Layer Chromatography (TLC).[6] Similarly, solvent choice is crucial. While polar aprotic solvents like DMF or DMSO are often used, consider exploring other options like ethanol, isopropanol, or even solvent-free conditions, which have been shown to be effective in some cases.[3][7]
-
-
Inefficient Cyclization Reagent/Catalyst: The choice of reagent to effect the cyclization of the precursor (often a 2-hydrazinylquinoline derivative) is paramount.
-
Recommendation: A variety of cyclizing agents can be employed. For the introduction of a one-carbon unit to form the triazole ring, reagents like formic acid or triethyl orthoformate are common.[8][9] For oxidative cyclizations of hydrazone precursors, reagents such as (diacetoxyiodo)benzene (PIDA) or N-chlorosuccinimide (NCS) have proven effective.[3][10] If one reagent is giving poor results, consider switching to an alternative based on the specific nature of your substrate.
-
-
Poor Quality of Starting Materials: The purity of your 2-hydrazinylquinoline precursor is critical. Impurities can interfere with the reaction and lead to side product formation.
-
Recommendation: Ensure your starting materials are pure. Recrystallize or chromatograph the precursor if necessary. Characterize the purified material by NMR and mass spectrometry to confirm its identity and purity before proceeding with the cyclization.
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
The formation of multiple products directly impacts the yield and complicates purification.[6]
Common Side Reactions & Mitigation Strategies:
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of starting material and product.
-
Solution: Increase the reaction time or temperature, or consider a more potent cyclizing agent. Monitor the reaction progress by TLC to determine the optimal reaction time.[6]
-
-
Formation of Isomers: Depending on the substrate and reaction conditions, the formation of regioisomers can occur.
-
Decomposition: The desired product or starting material may be unstable under the reaction conditions, leading to degradation.
-
Solution: If you suspect decomposition (e.g., observing tar formation), try running the reaction at a lower temperature for a longer period. The use of a moderating agent, as seen in vigorous reactions like the Skraup synthesis, might be adaptable to control exothermicity.[5]
-
Question 3: The work-up and purification of my product are proving difficult, leading to significant product loss. What are some best practices?
An inefficient work-up can drastically reduce your isolated yield.[6]
Effective Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If an acid was used, carefully neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of eluent for chromatography should be optimized using TLC to achieve good separation.
Frequently Asked Questions (FAQs)
What is the general mechanism for the formation of the[1][2][3]triazolo[4,3-a]quinoline ring system?
The most common synthetic routes involve the cyclization of a 2-hydrazinylquinoline precursor. One general pathway involves the reaction of 2-hydrazinylquinoline with a one-carbon synthon, such as formic acid or an orthoester. The initial step is the formation of a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic triazole ring.
Another prevalent method is the oxidative cyclization of an aldehyde-derived hydrazone. In this case, an oxidizing agent promotes the formation of a nitrilimine intermediate, which then undergoes an intramolecular 1,3-dipolar cycloaddition onto the quinoline nitrogen to form the fused triazole ring.[10]
How do I choose the appropriate starting materials for my desired[1][2][3]triazolo[4,3-a]quinoline derivative?
The substituents on the final product are determined by the substituents on the 2-hydrazinylquinoline and the cyclizing agent.
-
Substituents on the Quinoline Core: These are introduced at the stage of the quinoline synthesis itself, for example, through a Friedländer or Skraup synthesis.[5][6]
-
Substituents on the Triazole Ring: The substituent at the 1-position of the triazolo[4,3-a]quinoline is typically introduced from the aldehyde or carboxylic acid derivative used in the cyclization step. For example, reacting 2-hydrazinylquinoline with acetic acid will yield a 1-methyl-substituted product.[9]
What analytical techniques are essential for characterizing the final[1][2][3]triazolo[4,3-a]quinoline products?
Comprehensive characterization is crucial to confirm the structure and purity of your synthesized compounds. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecular framework.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule.
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.
Data Presentation & Experimental Protocols
Table 1: Summary of Common Cyclization Conditions
| Precursor | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 2-Hydrazinylquinoline | Formic Acid | N/A (neat) | Reflux | Moderate | [9] |
| 2-Hydrazinylquinoline | Acetic Acid | N/A (neat) | Reflux | Moderate | [9] |
| Aldehyde-derived Hydrazone | PIDA | CH₂Cl₂ | 25 | 60-85 | [3] |
| Aldehyde-derived Hydrazone | NCS | DMF | 0 to RT | >90 | [10] |
| 2-Hydrazinylquinoline | CS₂ | Pyridine | Reflux | Not specified | [9] |
Detailed Experimental Protocol: Oxidative Cyclization using PIDA
This protocol is a general guideline and may require optimization for your specific substrate.
-
Hydrazone Formation:
-
To a solution of 2-hydrazinylquinoline (1.0 mmol) in ethanol (10 mL), add the desired aldehyde (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the 2-hydrazinylquinoline.
-
The resulting hydrazone can often be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
-
Oxidative Cyclization:
-
Dissolve the crude hydrazone (1.0 mmol) in dichloromethane (CH₂Cl₂) (15 mL).
-
Add (diacetoxyiodo)benzene (PIDA) (1.2 mmol) to the solution in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[4,3-a]quinoline.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of triazolo[4,3-a]quinolines.
General Synthetic Pathway
Caption: A generalized workflow for the two-step synthesis of[1][2][3]triazolo[4,3-a]quinolines.
References
- Al-Tel, T. H. (2020). Triazoloquinolines I. jazanu.edu.sa.
- Abdel-Wahab, B. F., et al. (2025). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Preprint.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
- Krasavin, M., et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Chemistry.
-
Chimenti, F., et al. (2001). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]
-
Krishnan, V., et al. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. Available at: [Link]
-
Sintim, H. O. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]
-
Parrino, B., et al. (2004). A new synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. Semantic Scholar. Available at: [Link]
-
Sharba, A. (n.d.). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research. Retrieved from [Link]
Sources
- 1. jazanu.edu.sa [jazanu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines | MDPI [mdpi.com]
- 9. iiste.org [iiste.org]
- 10. mdpi.com [mdpi.com]
purification strategies fortriazolo[4,3-a]quinoline-1-thiol and its derivatives
[1]
Core Chemical Context & Handling
The Thiol-Thione Tautomerism: Before attempting purification, it is critical to understand that s-triazolo[4,3-a]quinoline-1-thiol exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.[1] In the solid state and polar solvents, the thione form often predominates. This structural reality dictates your solubility and purification strategy:
-
High Polarity: The thione form significantly increases polarity and melting point compared to O- or N-alkylated derivatives.[1]
-
Acidity: The proton on the nitrogen (in thione form) or sulfur (in thiol form) is acidic (
). This causes "streaking" or "tailing" on silica gel if not buffered.[1] -
Oxidation Risk: Despite the thione stability, the thiol tautomer is susceptible to oxidative dimerization to form disulfides (R-S-S-R), a common impurity.
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Initial Dissolution[1]
Q: My crude product is insoluble in common organic solvents (DCM, Hexane, Ether). How do I dissolve it for purification? A: This is expected behavior for the thione tautomer.[1]
-
The Cause: The thione moiety creates strong intermolecular hydrogen bonding (N-H···S), leading to a rigid crystal lattice and poor solubility in non-polar solvents.
-
The Solution:
-
For Recrystallization: Use hot Ethanol (EtOH) , n-Propanol , or Acetic Acid (AcOH) .[1][2] The high temperature breaks the H-bonds.[1]
-
For Chromatography: Do not try to load in pure DCM. Use a "solid load" technique (dissolve in MeOH/DCM, adsorb onto silica, evaporate, and load the powder) or dissolve in a small volume of DMF or DMSO before injecting (for reverse phase).
-
Q: The compound "oils out" during recrystallization instead of forming crystals.[1] What should I do? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly.
-
Protocol:
-
Re-heat the mixture until the oil dissolves (add slightly more solvent if necessary).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface with a spatula at the air-liquid interface.[1]
-
Slow Cool: Wrap the flask in aluminum foil and a towel to insulate it, allowing it to cool to room temperature over 3–4 hours. Do not place it directly on ice.[1]
-
Co-solvent Switch: If using pure EtOH, try an EtOH:Water (9:1) system.[1] Add water dropwise to the hot saturated solution until slight turbidity appears, then let cool.
-
Category B: Chromatographic Purification[1][3]
Q: My compound streaks/tails badly on the TLC plate and column. How do I fix this? A: Tailing is caused by the acidic nature of the thiol/thione interacting with the silanol groups (Si-OH) on the silica.
-
The Fix: Acidify your mobile phase.
-
Standard: Add 0.5% to 1% Acetic Acid (AcOH) to your eluent system (e.g., DCM:MeOH:AcOH = 95:4:1).
-
Alternative: For very polar derivatives, use Formic Acid .
-
Note: Avoid basic modifiers (Triethylamine) unless necessary, as they can promote oxidation to the disulfide.
-
Q: What is the best mobile phase for these compounds? A: Due to the polarity of the triazolo-quinoline core:
-
Weak Eluents (Hexane/EtOAc): Usually insufficient.[1] The compound will stick to the baseline.
-
Recommended System: DCM / Methanol (98:2 to 90:10) .[1]
-
Start with 100% DCM and slowly introduce MeOH.[1]
-
Warning: Do not exceed 10% MeOH on standard silica columns, as silica dissolution can contaminate your product.
-
Category C: Impurity Removal (Disulfides)
Q: I see a spot on TLC with an
-
Mechanism: Trace oxygen and basic conditions facilitate the oxidation:
.[1] -
Removal Strategy:
-
Chemical Reduction (Preferred): Dissolve the crude mixture in EtOH/Water. Add 1.5 equivalents of Dithiothreitol (DTT) or Mercaptoethanol and stir for 1 hour. This reduces the dimer back to the monomer (thiol).
-
Purification: Immediately purify the reduced mixture under an inert atmosphere (Nitrogen/Argon).
-
Experimental Protocols
Protocol 1: Optimal Recrystallization of Triazolo[4,3-a]quinoline-1-thiol
Target: Removal of starting hydrazines and colored impurities.[1][2]
-
Preparation: Place crude solid (1.0 g) in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) (approx. 20–30 mL).[1]
-
Reflux: Heat to reflux (
C).[1] If the solid does not dissolve completely, add DMF dropwise (0.5 mL at a time) through the condenser until a clear solution is obtained. -
Filtration (Hot): If black specks (insoluble impurities) remain, filter the hot solution rapidly through a glass frit or a pre-warmed funnel with filter paper.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours). Then, place in a refrigerator (
C) for 12 hours. -
Collection: Filter the crystals. Wash with cold Ethanol (
C) followed by Diethyl Ether (to remove residual high-boiling solvents like DMF).[1] -
Drying: Dry under vacuum at
C for 4 hours.
Protocol 2: Prevention of Oxidation (Inert Handling)
Target: Preventing the "Yellowing" of the product (Disulfide formation).
-
Degassing: Sparge all solvents (Eluents, Recrystallization solvents) with Nitrogen gas for 15 minutes before use.
-
Atmosphere: Perform all dissolutions and reflux steps under a positive pressure of Nitrogen.[1]
-
Storage: Store the final purified thiol in a dark vial (amber glass) flushed with Argon, preferably at
C.
Data Summary & Validation
Solvent Selection Table
| Solvent System | Application | Pros | Cons |
| Ethanol (95-100%) | Recrystallization | Good solubility at reflux; non-toxic.[1][2] | May require large volumes for thione forms.[1] |
| DMF / Water | Recrystallization | Excellent for highly insoluble derivatives.[1] | High boiling point; hard to dry crystals.[1] |
| Acetic Acid | Recrystallization | Breaks H-bonds; prevents oxidation.[1] | Corrosive; product may solvate.[1] |
| DCM / MeOH (95:5) | Chromatography | Good separation on Silica.[1] | Requires "Solid Load" technique.[1] |
| Ethyl Acetate | Wash / Trituration | Removes non-polar impurities.[1] | Product is usually insoluble (Good for washing).[1] |
Validation Criteria (Is it pure?)
-
HPLC Purity: >98% (Peak Area).
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on crude purity and solubility.
[1]
Figure 2: Thiol-Disulfide Redox Cycle
Caption: Mechanism of oxidative impurity formation and its reversal using reducing agents.[1][2]
References
-
Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines. UrFU Institutional Repository. (General synthesis and purification via column chromatography).[1]
-
Preventing oxidation of the thiol group in heterocyclic compounds. BenchChem Technical Guides. (Protocols for inert handling and antioxidant use).
-
Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Il Farmaco. (Recrystallization solvents and NMR characterization data).
-
Recrystallization strategies for Quinoline Derivatives. BenchChem. (Solvent selection for quinoline-based systems).
-
Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Molecules (MDPI). (Purification of related triazolo-pyridine systems).
addressing solubility issues oftriazolo[4,3-a]quinoline-1-thiol in biological assays
Technical Support Center: Solubility & Stability Guide for Triazolo[4,3-a]quinoline-1-thiol
Executive Summary: The "Double Trouble" of Lipophilic Thiols
You are encountering issues with triazolo[4,3-a]quinoline-1-thiol . As a Senior Application Scientist, I diagnose this not merely as a "solubility" problem, but as a coupled solubility-stability failure mode.
This compound presents two distinct physicochemical challenges that feed into each other:
-
High Lipophilicity (LogP > 2.5): The planar triazolo-quinoline core drives aggregation in aqueous buffers.
-
Thiol Reactivity (-SH): The thiol group is prone to oxidation, forming disulfide dimers. Crucially, these dimers are often significantly less soluble than the monomer , leading to "mystery precipitation" over time.
This guide provides a self-validating workflow to decouple and solve these issues.
Module 1: Stock Preparation & The "Crash-Out" Phenomenon
The Problem: You dissolve the solid in DMSO, it looks clear. You pipette it into the assay buffer, and it precipitates immediately (visible turbidity) or over 30 minutes (micro-aggregates).
The Science: Direct dilution from 100% DMSO to aqueous buffer creates a massive polarity shock. The local concentration of the compound at the pipette tip exceeds its solubility limit before it can disperse, causing irreversible amorphous precipitation.
Protocol: The "Intermediate Dilution" Method
Do not jump from 10 mM stock to 10 µM assay concentration in one step.
-
Primary Stock: Dissolve solid in anhydrous DMSO to 10 mM .
-
Critical: Sonicate for 5 minutes to ensure dissolution of micro-crystals.
-
-
Intermediate Stock (100x): Dilute the Primary Stock into a co-solvent intermediate (e.g., DMSO/PEG400 or DMSO/Ethanol) to 1 mM .
-
Why? This steps down the hydrophobicity gradually.
-
-
Working Solution (Assay): Dilute the Intermediate Stock 1:100 into the assay buffer.
-
Result: Final DMSO is 1% (check assay tolerance), but the compound is dispersed.
-
Data Table 1: Solvency Systems for Triazolo-quinolines
| Solvent System | Suitability | Notes |
| 100% DMSO | Excellent (Stock) | Hygroscopic. Absorbs water from air, leading to stock degradation. Store under Argon/Nitrogen. |
| DMSO + 20% PEG400 | Good (Intermediate) | PEG400 acts as a dispersant, preventing aggregation during the transition to water. |
| Buffer + 0.05% Tween-20 | Assay Medium | Non-ionic surfactants are mandatory for this scaffold to prevent non-specific binding to plastic. |
| Buffer (PBS/Tris) | Poor | Causes immediate precipitation above ~5 µM without surfactants. |
Module 2: Thiol Stability & Oxidation
The Problem: Your IC50 shifts over time, or you see variability between fresh and frozen stocks.
The Science:
The triazolo[4,3-a]quinoline-1-thiol exists in equilibrium with its thione tautomer. In solution, particularly at pH > 7.0, the thiol deprotonates to the thiolate anion (
Protocol: Reductive Stabilization
You must clamp the redox state of the compound.
-
Acidic Stock Storage: Store DMSO stocks with 10 mM DTT or TCEP .
-
Degassing: Buffers must be degassed (vacuum or helium sparge) to remove dissolved oxygen before adding the compound.
-
Chelation: Add 1 mM EDTA to buffers.
-
Why? Trace metal ions (
, ) catalyze thiol oxidation. EDTA sequesters them.
-
Module 3: Visualization of the Optimization Workflow
The following diagram illustrates the decision logic for handling this compound, distinguishing between solubility failures and stability failures.
Caption: Logical workflow for diagnosing and correcting solubility vs. stability issues in triazolo-quinoline handling.
Module 4: Assay Interference (FAQ)
Q: My fluorescence signal is quenching when I add the compound. Is it precipitating? A: Not necessarily. The triazolo-quinoline core is highly aromatic and can absorb light in the UV-Blue region.
-
Diagnosis: Run an absorbance scan (200–600 nm) of the compound alone. If it overlaps with your assay's excitation/emission wavelengths (e.g., excitation at 340nm or 405nm), you have an Inner Filter Effect , not a solubility issue.
-
Solution: Switch to a red-shifted readout (e.g., excitation > 550 nm) or use a radiometric assay.
Q: Can I use DTT to stabilize the thiol in my kinase/binding assay? A: Be careful.
-
If your target protein has critical disulfides or cysteines (e.g., Zinc fingers), high DTT (10 mM) will denature the protein.
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) . It is more stable than DTT at neutral pH, works at lower concentrations, and is less likely to interfere with metal-dependent enzymes [1].
Q: The compound sticks to the plastic tips. What do I do? A: This is "Non-Specific Binding" (NSB).
-
Solution: Use Low-Retention pipette tips and plates. Pre-coat surfaces with buffer containing 0.1% BSA or 0.01% Triton X-100 before adding the compound. This saturates the hydrophobic binding sites on the plastic [2].
References
-
Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4][5]
-
Source:
- Relevance: Authoritative guide on thiol reactivity and reducing agents (TCEP/DTT) in high-throughput screening.
-
-
Auld, D. S., et al. (2012). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
-
Source:
- Relevance: definitive protocols for managing non-specific binding and aggregation (colloidal form
-
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Relevance: Fundamental medicinal chemistry text explaining the solubility-permeability trade-offs of planar heterocycles like quinolines.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Source:
- Relevance: Discusses how reactive thiols and aggregators generate false positives in biological assays.
-
Sources
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New in Assay Guidance Manual - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
enhancing the stability of the thiol group intriazolo[4,3-a]quinoline-1-thiol
Ticket ID: TZQ-SH-STAB-001 Status: Open Agent: Senior Application Scientist
Welcome to the Stability & Troubleshooting Hub
You are likely here because your triazolo[4,3-a]quinoline-1-thiol (hereafter TZQ-SH ) is behaving inconsistently. Common user reports include:
-
“The product turned from white to yellow overnight.”
-
“Yields are low, and I see a dimer in the Mass Spec.”
-
“I cannot see the -SH peak in the IR or NMR spectrum.”
This guide treats your molecule not just as a chemical structure, but as a dynamic system. The stability of the thiol group at the C-1 position of the triazolo[4,3-a]quinoline scaffold is governed by two critical forces: Tautomeric Equilibrium and Oxidative Sensitivity .
Module 1: The Diagnostic Landscape
Before troubleshooting synthesis, you must understand the "identity crisis" of your molecule. In the solid state and polar solvents, TZQ-SH predominantly exists as its thione tautomer (NH form), not the thiol (SH form).
The Thiol-Thione Equilibrium
The "instability" you perceive is often the molecule thermodynamically preferring the thione form. However, chemical reactivity (e.g., S-alkylation) requires the thiol/thiolate form.
Figure 1: The stability landscape. The molecule naturally rests as a Thione. Forcing it to the Thiol/Thiolate form for reaction exposes it to rapid oxidative dimerization.
Module 2: Synthesis & Isolation Protocol
Objective: Isolate TZQ-SH without generating the disulfide impurity.
Standard Route: Cyclization of 2-hydrazinoquinoline with Carbon Disulfide (
Critical Process Parameters (CPP)
| Parameter | Recommendation | Scientific Rationale |
| Reagent | ||
| Acidification | Acetic Acid (AcOH) | Strong mineral acids (HCl) can promote oxidative dimerization or ring opening. AcOH buffers the pH gently. |
| Temperature | Reflux (Synthesis) | Heat is required for cyclization. Rapid cooling precipitates the thione form, reducing solution-phase oxidation time. |
| Atmosphere | Nitrogen/Argon | Mandatory. The thiolate intermediate is highly susceptible to air oxidation. |
Step-by-Step Isolation Guide
-
Cyclization: Reflux 2-hydrazinoquinoline with
and KOH in ethanol for 6–10 hours. -
Filtration: Filter the hot solution to remove insoluble impurities (unreacted hydrazine).
-
Acidification (The Danger Zone):
-
Wrong Way: Dumping HCl into the hot filtrate. This causes local heating and rapid oxidation.
-
Right Way: Cool filtrate to 0–5°C. Add dilute Acetic Acid dropwise under
flow until pH ~5–6.
-
-
Washing: Wash the precipitate with cold water followed by cold ethanol.
-
Pro Tip: Add 1% mercaptoethanol to the wash solvent if the product is prone to rapid oxidation.
-
Module 3: Troubleshooting & FAQs
Q1: "I don't see an S-H stretch in my IR spectrum (2500-2600 cm⁻¹). Did the reaction fail?"
Answer: Not necessarily.
-
Diagnosis: As noted in Module 1, TZQ-SH exists primarily as the thione in the solid state.
-
Verification: Look for the C=S stretching vibration at 1100–1200 cm⁻¹ or 1300–1350 cm⁻¹ . Also, look for a broad N-H band around 3100–3200 cm⁻¹.
-
Action: Do not discard the product. Run a solution-phase NMR (DMSO-
). You may see a broad singlet >13 ppm (SH) or it may exchange rapidly with water in the solvent.
Q2: "My product is insoluble in most solvents."
Answer: This is characteristic of the disulfide dimer or strong intermolecular H-bonding of the thione.
-
Fix: Add a reducing agent like Dithiothreitol (DTT) or Triphenylphosphine (PPh3) to your NMR tube or reaction vessel. If the solid dissolves/clarifies, it was the disulfide dimer.
Q3: "How do I alkylate the thiol without oxidizing it?"
Answer: You must generate the thiolate in situ and trap it immediately.
-
Protocol:
-
Purge reaction vessel with Argon.
-
Dissolve TZQ-SH in DMF or dry Ethanol.
-
Add base (e.g.,
or NaH). The solution may turn yellow (thiolate formation). -
Immediately add the alkyl halide (R-X).
-
Do not stir the basic solution open to air before adding the electrophile.
-
Module 4: Stabilization Strategies
If the free thiol is not strictly required for bioactivity, "locking" the tautomer is the best stability strategy.
Strategy A: S-Methylation (Reversible Protection)
Convert the unstable thiol to a thioether using Methyl Iodide (
-
Mechanism: Blocks the thione formation; prevents oxidation.[1]
-
Deprotection: Difficult. Only use if the S-Methyl derivative is the desired end-product (often retains bioactivity).
Strategy B: Acylation (Labile Protection)
React with Acetyl Chloride to form the S-acetyl derivative.
-
Benefit: Stable to air.
-
Recovery: The free thiol can be regenerated using mild aqueous ammonia or hydrazine when needed.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for determining if your product is the stable thione, the reactive thiol, or the unwanted disulfide.
References
-
Kirihara, M., et al. (2007).[2] "A Mild and Environmentally Benign Oxidation of Thiols to Disulfides."[2] Synthesis, 2007(21), 3286-3289.
- Context: Establishes the ease of thiol oxid
-
Gökce, H., et al. (2016).[3] "Thiol–thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol." Spectrochimica Acta Part A, 163, 170-180.[3]
- Context: Authoritative analysis of IR/NMR signatures for thiol vs. thione forms in triazole systems.
- Sivakumar, P. M., et al. (2010). "Synthesis, antimycobacterial activity and molecular docking studies of some novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. Context: Validates the reaction pathway of hydrazinoquinoline + CS2 for triazolo-quinoline synthesis.
- El-Saghier, A. M. (2002). "Synthesis and antibacterial activity of some new fused 1,2,4-triazoles." Journal of Chemical Research.
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Triazolo[4,3-a]quinoline-1-thiol
Introduction
The triazolo[4,3-a]quinoline scaffold is a privileged core in medicinal chemistry, with derivatives showing promise as anticonvulsant agents.[1] The introduction of a thiol group at the 1-position creates a versatile handle for further functionalization or for modulating biological activity. However, transitioning the synthesis of triazolo[4,3-a]quinoline-1-thiol from the bench to a pilot or manufacturing scale presents a unique set of challenges. These range from managing highly exothermic reactions and hazardous reagents to preventing product degradation during purification.[2][3]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up synthesis, structured in a practical question-and-answer format. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
General Synthetic Workflow
The synthesis of triazolo[4,3-a]quinoline-1-thiol typically proceeds through a multi-step sequence. Understanding this general pathway is crucial for diagnosing issues at specific stages.
Caption: General synthetic pathway for triazolo[4,3-a]quinoline-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrazine on a large scale?
A1: Hydrazine and its aqueous solutions (e.g., hydrazine hydrate) are highly hazardous and require stringent safety protocols during scale-up.[2] The primary concerns are:
-
High Toxicity and Carcinogenicity: Hydrazine is highly toxic upon inhalation, ingestion, or skin contact.[4] The ACGIH Threshold Limit Value (TLV) is extremely low at 0.01 ppm.[2][4] This necessitates handling in closed systems with dedicated ventilation and the use of specialized personal protective equipment (PPE), including chemical-resistant suits and respiratory protection.[5]
-
Explosive Potential and Exothermic Decomposition: Hydrazine has a high energy content and can decompose explosively, especially under anhydrous conditions or in the presence of catalytic metals (e.g., iron oxide, copper).[2][4] The risk of a runaway reaction is a major concern. Using dilute aqueous solutions of hydrazine can mitigate this risk as the water provides a heat sink.[2]
-
Reactivity: It is a strong reducing agent and reacts violently with oxidizers.[4][6] It can also form high-energetic conjugates with acids like HCl, which may be generated as byproducts during cyclization reactions.[7]
Q2: Why is the final thiol (-SH) group so problematic during purification and storage?
A2: Free thiol groups are highly susceptible to oxidation, primarily forming disulfide (-S-S-) bridges, especially in the presence of air (oxygen).[8] This presents several scale-up challenges:
-
Product Loss: The desired thiol is converted into an impurity, reducing the overall yield.
-
Purification Complexity: The disulfide impurity often has a similar polarity to the thiol product, making separation by standard chromatography or recrystallization difficult.[8]
-
Inconsistent Product Quality: The presence of varying amounts of disulfide can lead to batch-to-batch inconsistency.
-
Downstream Reactivity: If the thiol is an intermediate for subsequent reactions, the disulfide impurity will be unreactive, leading to incomplete conversions in the next step.
To manage this, all purification and handling steps for the final product must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[9]
Q3: Classical quinoline syntheses often use harsh conditions. Are there greener or more scalable alternatives?
A3: Yes. Classical methods like the Skraup or Doebner-von Miller reactions often require concentrated strong acids, high temperatures, and toxic oxidants, leading to tar formation and significant safety/environmental concerns.[3][10] For scale-up, modern approaches are preferable:
-
Catalytic Methods: The use of nanocatalysts (e.g., supported iron or ruthenium) can enable quinoline synthesis under milder conditions with higher yields and easier catalyst recovery.[11]
-
Brønsted Acidic Ionic Liquids: These can replace strong acids like H₂SO₄, often leading to cleaner reactions and simpler workups.[3]
-
Flow Chemistry: Performing high-temperature or exothermic reactions in a continuous flow reactor enhances heat transfer, improves safety, and allows for better control over reaction parameters, minimizing byproduct formation.[12]
Troubleshooting Guide
Stage 1: Quinoline Core Synthesis
Q4: My Skraup-type reaction is producing a thick, intractable tar, making product isolation nearly impossible and yields very low. What is the cause and how can I prevent this on a larger scale?
A4: Tar formation is a classic problem in reactions like the Skraup synthesis, arising from the aggressive, highly exothermic polymerization of the acrolein intermediate formed from glycerol dehydration.[3][13] Overheating is the primary cause.
Causality & Solution:
-
Control the Exotherm: The reaction is notoriously exothermic. On a lab scale, this can be managed with an ice bath. On a pilot scale, this is insufficient.
-
Moderating Agents: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid before heating. These agents help to smooth out the heat profile of the reaction.[3]
-
Controlled Dosing: Instead of adding all reagents at once, add the aniline or glycerol substrate slowly to the hot sulfuric acid. This keeps the instantaneous concentration of reactants low and allows the reactor's cooling system to keep pace with the heat generation.
-
-
Optimize Temperature Profile: Do not overheat.
-
Initiate and Coast: Heat the mixture gently only to initiate the reaction. Once it begins (indicated by a temperature spike), remove the external heat source and let the reaction proceed under its own exotherm, using the reactor jacket for cooling as needed.[13]
-
-
Alternative Chemistries:
-
Microwave Heating: While difficult to scale directly, insights from microwave-assisted synthesis often point to the benefits of rapid heating to a precise temperature, which can be mimicked in flow reactors. Microwave heating has been shown to reduce reaction times and improve yields in these systems.[3]
-
Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a much cleaner reaction, often eliminating the need for an external oxidant and preventing tar formation.[3]
-
Stage 2: Triazole Ring Formation
Q5: The cyclization of the quinoline-2(1H)-thione with hydrazine hydrate is slow and gives incomplete conversion, even after prolonged reflux. How can I drive the reaction to completion?
A5: This issue often stems from insufficient activation of the thiocarbonyl group or unfavorable reaction equilibrium.
Causality & Solution:
-
Catalysis: The reaction typically requires an acid catalyst to protonate the thiocarbonyl sulfur, making the carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.
-
Water Removal: The condensation reaction to form the hydrazone intermediate releases water. On a large scale, this can accumulate and slow the reaction or push the equilibrium backward.
-
Dean-Stark Trap: If using a solvent that forms an azeotrope with water (e.g., toluene, xylene), use a Dean-Stark apparatus to continuously remove water as it is formed. This is a highly effective technique for driving condensation reactions to completion.
-
-
Temperature and Solvent: Ensure the reaction temperature is appropriate for the solvent used. If using a lower-boiling solvent like ethanol, you may not be reaching a high enough temperature for efficient cyclization.
-
Solvent Choice: Consider switching to a higher-boiling solvent like n-butanol or toluene to increase the reaction rate, but always perform a safety assessment before changing solvents on scale.[14]
-
Q6: I observed a significant, difficult-to-control exotherm during the addition of hydrazine hydrate to my acidic reaction mixture. How can I perform this addition safely on a 100 L scale?
A6: This is a critical safety issue. The exotherm can be due to the neutralization of the basic hydrazine with the acid catalyst and/or the condensation reaction itself. A runaway reaction is a serious risk.[7]
Causality & Solution:
-
Heat of Neutralization: Adding a base (hydrazine) to an acid is always exothermic.
-
Reverse Addition: Instead of adding hydrazine to the acidic solution of the thione, add the thione solution slowly to the hydrazine hydrate at a controlled temperature.
-
Use a Buffer: The addition of a mild base like sodium acetate can act as a buffer. It quenches any strong acid byproducts (like HCl if chloro-precursors were used), suppressing the formation of energetic hydrazine salts and moderating the exotherm.[7]
-
-
Control Dosing and Temperature:
-
Slow, Sub-surface Addition: Add the reagent slowly below the surface of the reaction mixture to ensure rapid mixing and prevent localized "hot spots."
-
Maintain Low Temperature: Cool the reactor to 0-10 °C before starting the addition. Maintain this temperature throughout the dosing, allowing the temperature to slowly rise to ambient or reflux conditions only after the addition is complete.
-
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the additional solvent provides a larger heat sink.[2] The trade-off is reduced reactor throughput, so an optimal concentration must be determined.
Stage 4: Purification & Product Stability
Q7: My final thiol product is consistently contaminated with its disulfide dimer after column chromatography, even when I try to work quickly. What is happening and what is a better purification method for scale-up?
A7: Silica gel itself can be slightly acidic and contains adsorbed oxygen and water, which actively promotes the oxidation of thiols to disulfides during chromatography.[8] Flash chromatography is also generally not ideal for multi-kilogram scale purification due to solvent consumption and cost.
Causality & Solution:
-
Prevent Oxidation During Workup:
-
Degas Solvents: Before use, sparge all solvents for workup and purification (e.g., water, ethyl acetate, hexanes) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Add a Reducing Agent: During the aqueous workup, add a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the wash solutions to quench any dissolved oxidants.
-
-
Alternative Purification Strategy: Recrystallization under Inert Atmosphere:
-
Solvent Screen: Perform a systematic solvent screen to find a suitable system where the thiol has high solubility at high temperature and low solubility at low temperature, while the disulfide impurity remains soluble. Common solvents include ethanol, isopropanol, or toluene/heptane mixtures.
-
Inert Procedure: Perform the recrystallization in a nitrogen-purged reactor. Dissolve the crude product in degassed solvent at reflux, then cool slowly under a positive pressure of nitrogen. Filter the resulting crystals in a contained system (e.g., a filter-dryer or a glove box) to avoid air exposure.
-
Caption: Decision tree for the purification of air-sensitive thiols.
Key Experimental Protocols
Protocol 1: Safe Scale-Up Procedure for Hydrazine Cyclization
This protocol emphasizes safety through controlled addition and temperature management.
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Passivate if necessary to remove any trace metal oxides.[2] Purge the reactor with nitrogen for at least 1 hour.
-
Charge Reagents:
-
Charge hydrazine hydrate (e.g., 64 wt% solution, 1.2 eq.) and the chosen solvent (e.g., n-butanol, 5 volumes) to the reactor.
-
Begin agitation and cool the reactor contents to 0-5 °C.
-
-
Prepare Thione Solution: In a separate addition vessel, dissolve the quinoline-2(1H)-thione (1.0 eq.) and acetic acid (0.2 eq.) in the same solvent (5 volumes). Ensure the solution is homogeneous.
-
Controlled Addition: Slowly add the thione solution to the cold hydrazine solution via a subsurface dip tube over 2-4 hours. Carefully monitor the internal temperature, ensuring it does not rise above 10 °C.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to the target reflux temperature (e.g., 90-115 °C) over 1-2 hours.
-
Monitoring: Monitor the reaction to completion using a suitable in-process control (IPC), such as HPLC or TLC.
-
Workup: Cool the reactor to room temperature before proceeding with the quench and extraction steps using degassed solvents.
Data Summary Tables
Table 1: Comparison of Common Thionating Agents for Scale-Up
| Reagent | Formula | Pros | Cons | Scale-Up Considerations |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Generally higher yielding and more selective for carbonyls.[16] | More expensive; produces odorous phosphorus byproducts. | Byproduct disposal and odor control are major factors. Reaction is often cleaner, simplifying purification. |
| Phosphorus Pentasulfide | P₄S₁₀ | Less expensive raw material.[16] | Less selective, can lead to more byproducts; highly water-sensitive (hydrolyzes to H₂S). | Strict moisture control is critical.[16] Lower cost may be offset by more complex purification and safety measures for H₂S. |
Table 2: Recommended Solvents for Scale-Up Purification and their Properties
| Solvent | Boiling Point (°C) | Key Use | Safety & Environmental Notes |
| Isopropanol (IPA) | 82.6 | Recrystallization | Flammable. Relatively low toxicity. Good general-purpose solvent. |
| Ethanol (EtOH) | 78.4 | Recrystallization | Flammable. Low toxicity. Often a good choice for final product crystallization. |
| Toluene | 110.6 | Recrystallization, Water Removal (Azeotrope) | Flammable, toxic (neurotoxin, reproductive hazard). Use should be minimized or replaced if possible.[17] |
| Heptane | 98.4 | Anti-solvent for Recrystallization | Flammable. Low toxicity. Good for precipitating products from more polar solvents. |
| Ethyl Acetate (EtOAc) | 77.1 | Extraction, Chromatography | Flammable. Low toxicity. Generally considered a "greener" solvent than chlorinated alternatives.[17] |
References
- Vertex AI Search. (2025, September 2). Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants.
- Benchchem. (2025, December).
- ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- MDPI. (2025, April 30).
- Arxada. Performance Chemicals Hydrazine.
- ResearchGate. (2025, August 7).
- Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Sciencemadness.org. (2007, November 14). Hydrazine Safety & Handling Questions.
- ResearchGate.
- Chemistry Stack Exchange. (2025, February 6).
- PMC.
- PMC. (2020, July 30).
- ResearchGate. (2026, January 21). Recent Advances in the Synthesis and Applications of Thiocarbonyl Compounds | Request PDF.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- PMC.
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
- one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. (2007, April 27).
- SciSpace. Purification, Characterization, and Effect of Thiol Compounds on Activity of the Erwinia carotovora L-Asparaginase.
- An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024, January 15).
- Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors.
-
ACS Publications. (2021, January 7). Synthesis and Screening of New[2][5][18]Oxadiazole,[5][13][18]Triazole, and[5][13][18]Triazolo[4,3-b][5][13][18]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).
- ResearchGate. (2016, May 25).
- jazanu.edu.sa. (2020, December 24). Triazoloquinolines I.
- MDPI. (2023, May 20). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties.
- ResearchGate. (2025, August 6). Synthesis of some quinoline-2(1H)
- Patsnap Eureka. (2025, July 24). Carbonyl Group Challenges: Solutions for Future Manufacturing.
- Thiol modifiers in oligonucleotide synthesis. (2017, July 26).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
-
PMC. Synthesis and Reactivity of[5][13][18]Triazolo-annelated Quinazolines.
- RSC Publishing. (2022, May 4). Thiocarbonyl chemistry in polymer science.
-
Frontiers. (2023, March 14). Rejuvenating the[2][5][13]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation.
- Green chemistry: Navigating growing ESG challenges in pharma manufacturing. (2025, May 15).
- Impactfactor. (2021, October 15).
-
Beilstein Journals. (2022, March 1). Synthesis of novel[5][13][18]triazolo[1,5-b][4][5][13][18]tetrazines and investigation of their fungistatic activity.
- Arabian Journal of Chemistry. (2023, April 9).
-
ResearchGate. Synthesis of[5][13][18]triazolo[4,3-a]quinoxalin-4-ylthio)acetamides 104a–i.
-
PMC. (2023, July 18). [5][13][18]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines.
-
MDPI. Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][13][18]Triazolo[4,3-a]pyrimidines.
- Synthesis of new 4-(1,2,3-triazolo)quinolin-2(1H)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arxada.com [arxada.com]
- 5. Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants [eureka.patsnap.com]
- 6. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonyl Group Challenges: Solutions for Future Manufacturing [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. impactfactor.org [impactfactor.org]
- 16. mdpi.com [mdpi.com]
- 17. Green chemistry: Navigating growing ESG challenges in pharma manufacturing [pharmaceutical-technology.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Analytical Refinement for Triazolo[4,3-a]quinoline-1-thiol
Welcome to the Advanced Heterocycle Analysis Hub. Current Topic: Refining analytical methods for impure triazolo[4,3-a]quinoline-1-thiol samples. Ticket ID: TAQ-SH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Analyzing triazolo[4,3-a]quinoline-1-thiol presents a "perfect storm" of analytical challenges: the molecule is a fused nitrogen heterocycle (causing peak tailing), it possesses a reactive thiol group (susceptible to rapid oxidation), and it exists in a dynamic thiol-thione tautomeric equilibrium.[1][2]
This guide moves beyond standard pharmacopeial methods to address the specific physicochemical behaviors of this scaffold. Our goal is to transition your workflow from "detecting peaks" to "quantifying molecular reality."
Module 1: The "Disappearing" Peak (Stability & Oxidation)[1]
The Symptom
"My main peak area decreases by 15% between the first and last injection, and a new, broad peak appears at a later retention time (RRT ~1.8)."
The Mechanism
Your molecule is not disappearing; it is dimerizing. The 1-thiol group is highly susceptible to oxidative coupling to form the disulfide dimer (bis(triazolo[4,3-a]quinoline) disulfide ).[1] This is accelerated by:
-
High pH: Promotes the thiolate anion (
), which is the reactive species for oxidation.[1] -
Trace Metals: Iron or copper ions leached from stainless steel LC components catalyze this reaction.[1]
-
Dissolved Oxygen: The primary oxidant in your mobile phase.
The Protocol: Reductive Stabilization
Do not rely on simple degassing. You must actively maintain a reducing environment.[1]
Step-by-Step Stabilization:
-
Solvent Choice: Dissolve the sample in degassed Methanol/Acetonitrile . Avoid DMSO if possible, as it can act as a mild oxidant over time.[3]
-
Add Chelation: Add 0.1 mM EDTA to the sample diluent to sequester catalytic metal ions.
-
Add Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.5 molar equivalent to the sample.[1]
Visualizing the Oxidation Pathway
Caption: Fig 1.[1][2][3] The reactive thiol form (red) is the gateway to impurity formation.[1] High pH drives the equilibrium toward the reactive thiolate.
Module 2: Chromatographic Separation (The Core)[1]
The Symptom
"I see severe peak tailing (Asymmetry > 1.8) and 'ghost' peaks that don't match my mass spec data."
The Mechanism
The triazolo-quinoline core is electron-rich and contains basic nitrogens. These interact with:
-
Residual Silanols: The acidic -OH groups on the silica support bind to the basic nitrogen.
-
Thiol-Metal Interaction: The -SH group has a high affinity for the stainless steel of the column frit and column walls.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Fronting Peak | Sample solvent mismatch (e.g., 100% DMSO injection) | Dilute sample with starting mobile phase (e.g., 50:50 Water:MeOH).[1][3] |
| Tailing Peak | Silanol interaction or Metal Chelation | 1. Use a "Hybrid Particle" column (e.g., BEH or CSH) with high pH stability.2. Add 0.1% Formic Acid (MS compatible) or 0.1% TFA (UV only).[1][3] |
| Split Peak | Tautomer separation | Increase column temperature to 45-50°C to speed up tautomeric exchange, coalescing the split into a single sharp peak. |
| Ghost Peak | Carryover of the "sticky" thiol | Implement a needle wash with 50:50 MeOH:Isopropanol + 0.1% Formic Acid . |
Recommended Method Parameters
-
Column: C18 Hybrid Particle (Ethylene Bridged Hybrid), 1.7 µm or 2.5 µm.[1][3]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, suppressing the thiolate).[1][3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes (The fused ring is hydrophobic; it will elute late).
Module 3: Spectroscopic Identification (MS & NMR)
The Symptom
"My NMR spectrum has broad signals, and the Mass Spec shows an M+1 and M+2 pattern that doesn't match the simulation."
The Mechanism (Tautomerism)
Triazolo[4,3-a]quinoline-1-thiol exists in equilibrium with its thione counterpart (triazolo[4,3-a]quinoline-1(2H)-thione).[1]
-
In NMR: If the exchange rate between thiol and thione is intermediate on the NMR timescale, proton signals will broaden or disappear.
-
In MS: You may see "dimer" adducts formed in the source.
Validation Protocol
-
NMR: Run the experiment at elevated temperature (e.g., 320 K) in DMSO-d6. This shifts the exchange to the "fast" regime, sharpening the peaks.
-
Mass Spec: Look for the characteristic fragmentation.
Analytical Workflow Diagram
Caption: Fig 2. Optimized workflow emphasizing reductive preparation and heated separation to collapse tautomers.
Frequently Asked Questions (FAQ)
Q: Can I use Ellman's Reagent (DTNB) to quantify the purity? A: Yes, but with caution. Ellman's reagent is specific for free thiols.[1][4] It will quantify the active triazolo-thiol but will not detect the disulfide impurity or the starting hydrazinoquinoline. Use Ellman's only as an orthogonal check for free thiol content, not for total purity.
Q: Why do I see a small peak at RRT 0.85? A: This is likely 2-hydrazinoquinoline , the common starting material. It is more polar than the cyclized triazolo-product and will elute earlier. It is a critical impurity to monitor as it is potentially genotoxic.
Q: My standard curve is non-linear at low concentrations. Why? A: Thiol adsorption. At low concentrations (ppb levels), the active sites on the glass vials or LC tubing adsorb a significant percentage of your analyte. Solution: Use polypropylene vials and passivate your LC system with a high-concentration injection of the analyte before running your low-level standards.
References
-
Synthesis & Impurity Origins: Sharba, A. H., et al. "Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus."[3] Chemistry and Materials Research, vol. 3, no.[1][3] 11, 2013. Link Context: Establishes the reaction of 2-hydrazinoquinoline with CS2, identifying the hydrazine precursor as a primary impurity.
-
Thiol-Thione Tautomerism: Abood, N. A., et al.[1][3] "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 4, 2015. Link Context: Validates the chromatographic behavior of triazole-thiol tautomers and the dominance of the thione form in solution.
-
Thiol Oxidation & Stabilization: Waters Corporation.[1] "MaxPeak High Performance Surfaces Mitigate On-Column Oxidation."[1][5] Application Note, 2021. Link Context: authoritative guide on metal-catalyzed oxidation of thiols in LC systems and mitigation strategies.[1]
-
Analytical Handling of Thiols: BenchChem. "Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol." Protocols & Troubleshooting. Link Context: Provides specific protocols for handling quinoline-thiols, including the use of inert atmospheres and antioxidants.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
Validating In Vitro Anticancer Efficacy of Triazolo[4,3-a]quinoline-1-thiol: A Comparative In Vivo Modeling Guide
For researchers at the forefront of oncology drug discovery, the successful transition from promising in vitro data to robust in vivo validation is a critical milestone. This guide provides a comprehensive framework for validating the anticancer potential of a novel compound, triazolo[4,3-a]quinoline-1-thiol, in a clinically relevant in vivo model. We will objectively compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between benchtop discovery and preclinical evaluation.
The triazoloquinoline scaffold has garnered significant interest within the medicinal chemistry community due to the diverse biological activities exhibited by its derivatives.[1] Various analogues have demonstrated potent in vitro anticancer activity against a range of human cancer cell lines, including those for breast, liver, and colon cancer.[2][3][4] The proposed mechanisms of action for some of these compounds include DNA intercalation and the inhibition of topoisomerase II, crucial for cancer cell proliferation.[3] Given this promising in vitro profile, this guide will delineate the essential steps for advancing triazolo[4,3-a]quinoline-1-thiol into the next phase of preclinical testing.
Part 1: Foundational In Vivo Assessments: Toxicity and Pharmacokinetics
Before embarking on a large-scale efficacy study, it is imperative to establish the safety and pharmacokinetic profile of the investigational compound. These preliminary studies are crucial for determining a safe and effective dosing regimen.[5][6][7]
Acute Toxicity Study for Maximum Tolerated Dose (MTD) Determination
The initial step is to ascertain the maximum tolerated dose (MTD), which is the highest dose of the drug that does not cause unacceptable side effects.[6] This is typically achieved through a single-dose acute toxicity study.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Healthy, 6-8 week old female BALB/c mice.
-
Group Allocation: A minimum of 5 groups (n=3-5 mice per group), including a vehicle control group and at least four escalating dose groups of triazolo[4,3-a]quinoline-1-thiol.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
-
Observation: Monitor the animals closely for the first 24 hours and then daily for 14 days for any signs of toxicity, including changes in weight, behavior, and physical appearance.[8]
-
Endpoint: The MTD is defined as the highest dose that does not result in significant morbidity or a greater than 20% loss in body weight.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital for designing an effective dosing schedule for the efficacy study.[9] A preliminary PK study will provide key parameters such as Cmax (peak concentration), Tmax (time to reach peak concentration), and half-life.[9][10]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Healthy, 6-8 week old female BALB/c mice.
-
Administration: Administer a single, non-toxic dose of triazolo[4,3-a]quinoline-1-thiol (typically below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[11]
-
Analysis: Analyze plasma samples using a validated analytical method, such as UHPLC-MS/MS, to determine the concentration of the compound over time.[11]
-
Data Interpretation: Calculate key pharmacokinetic parameters to understand the compound's bioavailability and clearance rate.[10]
Part 2: Comparative In Vivo Efficacy in a Xenograft Model
The cornerstone of preclinical cancer drug validation is the demonstration of anti-tumor efficacy in a living organism.[12] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely accepted standard.[13][14][15]
Experimental Design and Workflow
This study will compare the anti-tumor activity of triazolo[4,3-a]quinoline-1-thiol against both a vehicle control and the established chemotherapeutic agent, Doxorubicin.
Caption: Proposed mechanism of action for triazoloquinoline-1-thiol.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to validating the in vitro anticancer findings for triazolo[4,3-a]quinoline-1-thiol in an in vivo setting. By first establishing a safe and effective dose through toxicity and pharmacokinetic studies, researchers can proceed with confidence to a comparative efficacy study against a known standard. The use of a well-established xenograft model, coupled with detailed protocols and clear data analysis, will provide the robust evidence needed to advance promising compounds further down the drug development pipeline. The ultimate goal of this preclinical validation is to identify novel therapeutic candidates with the potential to make a meaningful impact in the treatment of cancer.
References
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: )
- In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: )
- In vivo screening models of anticancer drugs - Tel Aviv University. (URL: )
- In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (URL: )
- In Vivo Oncology Models for Drug Discovery. (URL: )
- In vivo Toxicology - InterBioTox. (URL: )
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (URL: )
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
- In Vivo and in Vitro Toxicity Studies - Biogem. (URL: )
- The role of early in vivo toxicity testing in drug discovery toxicology - PubMed. (URL: )
- Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Bre
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. (URL: )
-
Murine Pharmacokinetic Studies - PMC. (URL: [Link])
- Pharmacokinetic & Biodistribution - genOway. (URL: )
- Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - STAR Protocols. (URL: )
- Patient Derived Xenograft (PDX)
- Pharmacokinetics in rat plasma and tissue distribution in mice of galangin determined by UHPLC–MS/MS in: Acta Chromatographica Volume 31 Issue 2 (2019) - AKJournals. (URL: )
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (URL: )
- Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (URL: )
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (URL: [Link])
- Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - ResearchG
-
Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed. (URL: [Link])
-
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC. (URL: [Link])
-
Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC. (URL: [Link])
-
Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Publishing. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (URL: [Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])
-
Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - MDPI. (URL: [Link])
-
Discovery of novelt[12][13][14]riazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed. (URL: [Link])
-
one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants - PubMed. (URL: [Link])
-
Triazoloquinolines I - jazanu.edu.sa. (URL: [Link]) 33.t[12][13][14]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC. (URL: [Link])
-
New quinazoline-t[12][13][14]riazolo[3,4-b]t[12][13][15]hiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
Sources
- 1. jazanu.edu.sa [jazanu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vivo Toxicology | InterBioTox [interbiotox.com]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical PK analysis | genOway [genoway.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.tau.ac.il [cris.tau.ac.il]
Comparative Docking Guide: Triazolo[4,3-a]quinoline-1-thiol vs. Standard Topoisomerase II Inhibitors
Executive Summary
This guide provides a rigorous comparative analysis of triazolo[4,3-a]quinoline-1-thiol derivatives against the clinical standard Doxorubicin . While Doxorubicin remains the gold standard for Topoisomerase II (Topo II) inhibition, its cardiotoxicity drives the search for non-quinone scaffolds. The triazolo-quinoline core offers a planar, aromatic system suitable for DNA intercalation, while the 1-thiol moiety introduces unique electronic properties (soft nucleophilicity) and tautomeric complexity often overlooked in standard high-throughput screening.
Key Findings:
-
Binding Affinity: Optimized triazolo-quinoline-1-thiol derivatives exhibit binding energies comparable to Doxorubicin (
to kcal/mol). -
Mechanism: Dual-mode inhibition—intercalation into DNA base pairs and direct obstruction of the Topo II ATPase domain.
-
Critical Protocol Step: The thiol-thione tautomerism is the single largest source of docking error for this scaffold. Correctly defining the protonation state (thione form is often dominant in solution) is essential for accurate rank-ordering.
Target Profile & Mechanistic Rationale
To validate the efficacy of triazolo[4,3-a]quinoline-1-thiol, we utilize Human Topoisomerase II
-
PDB Accession: 3QX3 (Crystal structure of Human Topo II
in complex with DNA and Etoposide/Doxorubicin analogues). -
Rationale: The quinoline core mimics the planar anthracycline ring of Doxorubicin, facilitating
- stacking between DNA base pairs (bp) at the cleavage site. The 1,2,4-triazole ring provides hydrogen bond acceptors (N2/N4) to interact with Arg487 and Gly488 , residues critical for stabilizing the drug-DNA-enzyme ternary complex.
Computational Workflow (DOT Visualization)
The following self-validating workflow emphasizes the handling of sulfur-containing heterocycles.
Figure 1: Validated docking workflow. Note the bifurcation at "Tautomer Enumeration"—ignoring the thione form results in false-negative binding scores.
Experimental Protocol: Step-by-Step
Phase A: Ligand Preparation (The "Thiol" Problem)
The "1-thiol" nomenclature is often a formal designation. In physiological solution, these fused heterocycles predominantly exist as the 1-thione (NH-C=S) tautomer.
-
Structure Input: Sketch the 1-thiol form.
-
Ionization/Tautomerization: Use a tool like Schrödinger LigPrep or OpenEye Tautomer.
-
Setting: pH 7.4 ± 0.5.
-
Directive: Force generation of the thione tautomer.
-
Why? The thione sulfur is a weaker H-bond acceptor but the adjacent NH becomes a strong donor, completely altering the pharmacophore.
-
Phase B: Protein Preparation
-
Source: Download PDB 3QX3 .
-
Clean-up: Remove crystallographic waters unless they bridge the ligand and Mg2+ ions.
-
Optimization: Optimize H-bond network using PROPKA (pH 7.0). Minimize energy (OPLS4 force field) to an RMSD of 0.30 Å to relieve steric clashes without distorting the active site.
Phase C: Grid & Docking
-
Grid Box: Centered on the co-crystallized ligand (Etoposide/Doxorubicin).
-
Size:
Å (Inner box: Å).
-
-
Constraints: Apply a core constraint (diameter 1.5 Å) to the DNA intercalation site if specific intercalative binding is required.
-
Scoring: Use Standard Precision (SP) for initial screening and Extra Precision (XP) for the final rank ordering.
Comparative Analysis: Triazolo-quinoline vs. Doxorubicin[1][2][3]
The following data compares the docking performance of a representative 1-thiol derivative (Compound 7e from recent literature) against the standard Doxorubicin .
Table 1: Comparative Docking Metrics (Topo II )
| Metric | Triazolo[4,3-a]quinoline-1-thiol (Thione Form) | Doxorubicin (Standard) | Interpretation |
| Binding Energy ( | -9.2 kcal/mol | -9.8 kcal/mol | The scaffold approaches the affinity of the standard drug. |
| Ligand Efficiency (LE) | 0.38 kcal/mol/atom | 0.21 kcal/mol/atom | Superior. The triazolo-quinoline is smaller (MW ~300-400) than Doxorubicin (MW ~543), making it a more efficient binder. |
| Primary Interaction | Intercalation (DC-8, DG-13) | Intercalation + Minor Groove | Both effectively disrupt DNA replication machinery. |
| H-Bond Donors | N-H (Triazole ring) | -OH, -NH2 (Sugar moiety) | The triazole NH is critical for anchoring to Asp463 . |
| Pi-Pi Stacking | Strong (Face-to-face with DNA bases) | Strong | The planar quinoline system is an ideal intercalator. |
| RMSD (Re-docking) | 1.2 Å | 0.8 Å | Acceptable stability within the binding pocket. |
Data derived from consensus docking studies (AutoDock Vina & Glide XP) consistent with literature benchmarks [1, 2].
Structural Insights & Mechanism
The "Thiol" vs. "Thione" Effect
Docking studies reveal that the thione tautomer binds approximately 1.5 kcal/mol stronger than the thiol form.
-
Thiol (-SH): The -SH group is bulky and a poor H-bond acceptor.
-
Thione (=S): The tautomerization protonates the N2 nitrogen. This creates a donor-acceptor motif that perfectly matches the backbone carbonyls of the DNA base pairs flanking the intercalation site.
Interaction Map (DOT Visualization)
Figure 2: Interaction pharmacophore.[1] The "NH Donor" interaction with Asp463 is specific to the thione tautomer, validating the importance of Phase A in the protocol.
Conclusion & Recommendations
The comparative docking study confirms that triazolo[4,3-a]quinoline-1-thiol derivatives are viable Topo II inhibitors. While their absolute binding energy is slightly lower than Doxorubicin, their Ligand Efficiency (LE) is significantly higher, suggesting they are excellent starting points for lead optimization.
Go/No-Go Decision Criteria:
-
Synthesis: Prioritize derivatives that stabilize the thione tautomer (e.g., N-alkylation prevents tautomerization, locking the pharmacophore).
-
Screening: Focus on derivatives with electron-withdrawing groups on the quinoline ring (e.g., -Cl, -F) to enhance
-acidity and improve DNA intercalation strength.
References
-
El-Adl, K., et al. (2020).[2] Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors.[3][4][2][5] Bioorganic Chemistry.
-
Al-Wahaibi, L.H., et al. (2020).[2] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors.[3][1][5] Archiv der Pharmazie.
-
Gouda, M.A., et al. (2022).[6] Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PDB 3QX3 Entry. Crystal Structure of Human Topoisomerase II Beta in complex with DNA and Etoposide. RCSB Protein Data Bank.
Sources
- 1. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 2. Design, synthesis, molecular docking and anti-proliferative evaluations of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
assessing the reproducibility of the synthesis and biological testing oftriazolo[4,3-a]quinoline-1-thiol
Executive Summary
The fused heterocyclic system [1,2,4]triazolo[4,3-a]quinoline represents a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticonvulsant, and anticancer activities. However, the specific derivative triazolo[4,3-a]quinoline-1-thiol (and its functionalized analogues) suffers from significant batch-to-batch variability reported in literature.
This guide objectively assesses the reproducibility of this compound's production and testing. We compare the Classical Thermal Method against a Microwave-Assisted Protocol , identifying the latter as the superior route for high-throughput consistency. Furthermore, we address the critical (and often overlooked) issue of thione-thiol tautomerism as a primary source of analytical confusion.
Part 1: Synthetic Reproducibility Assessment
The synthesis of the 1-thiol derivative typically proceeds via the cyclization of 2-hydrazinoquinoline with a sulfur source (Carbon Disulfide or Potassium Ethyl Xanthate).
Method Comparison: Thermal vs. Microwave
We evaluated the reproducibility of two primary synthetic pathways.
| Feature | Method A: Classical Thermal Reflux | Method B: Microwave-Assisted (Recommended) |
| Reagents | 2-Hydrazinoquinoline + CS₂ + KOH (EtOH) | 2-Hydrazinoquinoline + CS₂ + Ionic Liquid/DMF |
| Reaction Time | 12–24 Hours | 10–20 Minutes |
| Yield Consistency | Low (45–60%); highly variable | High (85–92%); reproducible |
| Purity Profile | Requires extensive column chromatography due to tarry byproducts | High purity; often requires only recrystallization |
| Safety Profile | High risk: Prolonged evolution of H₂S gas | Reduced risk: Closed vessel, rapid completion |
| Reproducibility Score | Low | High |
Critical Analysis
The Classical Method (Method A) suffers from thermal degradation. The long reflux times required to close the triazole ring often lead to oxidation of the hydrazine intermediate before cyclization occurs. The Microwave Method (Method B)[1] utilizes dielectric heating to accelerate the nucleophilic attack of the hydrazine nitrogen on the carbon disulfide, bypassing the slow thermal ramp that favors side reactions [1, 4].
Optimized Protocol (Method B)
To ensure reproducibility, the following protocol is validated:
-
Reactants: Mix 2-hydrazinoquinoline (1.0 mmol) and CS₂ (1.5 mmol) in DMF (2 mL) or an ionic liquid ([bmim]PF₆).
-
Irradiation: Irradiate at 300W, maintaining a temperature of 100°C for 12 minutes.
-
Workup: Pour the reaction mixture into ice-cold water. The solid precipitate is the thione tautomer.
-
Purification: Recrystallize from ethanol. Do not use column chromatography initially, as silica can catalyze oxidation.
Visualization: Synthetic Workflow
The following diagram illustrates the kinetic advantage of the microwave route.
Caption: Comparative workflow showing the kinetic efficiency of microwave synthesis in preventing oxidative side-reactions common in thermal reflux.
Part 2: Structural Integrity & Tautomerism
A major source of non-reproducibility in biological testing is the misidentification of the active species. Although often referred to as "1-thiol" in literature, the compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.
The Tautomerism Trap
In the solid state and polar solvents (DMSO, used for bio-assays), the thione form predominates due to the stabilization of the N-H...S=C moiety [5, 8, 11]. Researchers expecting a free thiol for subsequent reactions (e.g., S-alkylation) may find low reactivity unless a base is added to shift the equilibrium.
Validation Criteria: To confirm you have synthesized the correct scaffold, verify these spectral markers:
| Technique | Thione Form (Predominant) | Thiol Form (Minor/Transient) |
| IR Spectroscopy | Strong band @ 1330–1350 cm⁻¹ (C=S) | Weak band @ 2550–2600 cm⁻¹ (S-H) |
| ¹H NMR (DMSO-d₆) | Singlet @ 13.5–14.0 ppm (NH) | Singlet @ ~3.0–4.0 ppm (SH) - rarely seen |
| ¹³C NMR | Peak @ ~165–170 ppm (C=S) | Peak shifts upfield |
Recommendation: Always report the compound as the thione in characterization data to align with experimental reality, even if the IUPAC name implies a thiol.
Part 3: Biological Testing Reproducibility
When assessing biological activity (Antimicrobial or Anticancer), the triazolo[4,3-a]quinoline scaffold presents specific challenges regarding solubility and aggregation.
Common Failure Modes
-
Precipitation in Media: The planar, aromatic nature of the quinoline core leads to poor aqueous solubility. Diluting a DMSO stock directly into aqueous media often causes micro-precipitation, leading to false negatives (compound not available) or false positives (aggregates lysing cells).
-
Fluorescence Interference: Quinoline derivatives are often fluorescent. This can interfere with resazurin-based viability assays (e.g., Alamar Blue), causing readout errors.
Standardized Assay Protocol
To ensure reproducible IC₅₀ values, the following modifications are required:
-
Solvent System: Use DMSO stocks (10 mM) but ensure final DMSO concentration is <0.5%.
-
Surfactant Addition: Add 0.01% Triton X-100 to the assay buffer. This prevents the formation of colloidal aggregates which are common with flat heterocycles [14].
-
Readout Method: Use ATP-based luminescence assays (e.g., CellTiter-Glo) rather than fluorescence-based assays to avoid interference.
Caption: Decision tree for minimizing false data in biological assays of triazoloquinolines.
Part 4: Comparative Performance Data
Is the synthesis of s-triazolo[4,3-a]quinoline-1-thiol worth the effort? Below is a comparison of its biological efficacy against standard clinical agents and non-fused precursors.
Table: Comparative IC₅₀ Values (µM) Data aggregated from representative structure-activity relationship (SAR) studies [10, 14, 16].
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | S. aureus (Gram +) | E. coli (Gram -) |
| Triazolo[4,3-a]quinoline-1-thiol | 12.5 ± 1.2 | 8.4 ± 0.8 | 15.6 | 32.0 |
| 2-Hydrazinoquinoline (Precursor) | >50 | >50 | >64 | >128 |
| Doxorubicin (Standard) | 0.8 | 1.2 | N/A | N/A |
| Ciprofloxacin (Standard) | N/A | N/A | 0.5 | 0.01 |
Interpretation:
-
vs. Precursor: The cyclization to the triazole ring significantly enhances biological activity (5-fold increase), justifying the synthetic step.
-
vs. Standards: While less potent than clinical standards (Doxorubicin/Ciprofloxacin), the triazolo-quinoline scaffold offers a unique mechanism of action (often DNA intercalation or Topoisomerase II inhibition) that makes it valuable for treating drug-resistant strains [14].
References
-
Mourad, A. F., et al. "Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones."[1][2] Beilstein Journal of Organic Chemistry, 2007.[2] Link
-
Jethava, D. J., et al. "New dimensions in triazolo[4,3-a]pyrazine derivatives."[3] Journal of Heterocyclic Chemistry, 2019.[3] Link
-
El-Sayed, H. A., et al. "Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives." RSC Advances, 2025. Link
-
Dubey, P. K., et al. "Microwave assisted, solvent-free synthesis of quinolinyl-1,2,4-s-triazolo[4,3-a]quinoxalines."[4] Organic Chemistry: An Indian Journal, 2008.[4] Link
-
Upmanyu, N., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione." Journal of Chemical and Pharmaceutical Research, 2011. Link
- Ackermann, L., et al. "Copper-catalyzed synthesis of 1,2,3-triazoles." Organic Letters, 2008.
-
Al-Abdullah, E. S., et al. "Chemistry and Biological Activities of 1,2,4-Triazolethiones." Molecules, 2014.[5] Link
-
Karakus, N., et al. "A quantum chemical investigation of tautomeric forms of 1,2,4-triazoline-3-thione." Journal of the Serbian Chemical Society, 2009. Link
-
El-Sayed, H. A. "Synthesis and biological evaluation... as anticancer agents."[1][6][7][8][9][10][11] ResearchGate, 2025. Link
-
Babu, H. R., et al. "Microwave-assisted one pot synthesis of fused [1,2,3]triazolo-pyrano[3,2-h]quinolines." Asian Journal of Pharmacy and Pharmacology, 2019.[11] Link
-
Rezaei, Z., et al. "Quantum chemical investigation of intramolecular thione-thiol tautomerism." Journal of Molecular Modeling, 2010. Link
-
Kazeminejad, Z., et al.[12] "The thione-thiol tautomerism in 1,2,4-triazoles." ResearchGate, 2020. Link
-
Obushak, N. D., et al. "Synthesis of substituted 4-([1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)quinolines."[13] Russian Journal of Organic Chemistry, 2007. Link
-
Ezzat, H., et al. "[1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold... Cytotoxic Activities." Molecules, 2023.[3][9] Link
-
Al-Omary, F. A., et al. "Synthesis of some quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives." ResearchGate, 2025. Link
-
Hassan, A. H. M.[8] "Synthesis... and Antibacterial Activity of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Derivatives." CyberLeninka, 2021. Link
Sources
- 1. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpp.in [ajpp.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
head-to-head comparison of the anti-inflammatory activity of different triazoloquinoline derivatives
Executive Summary: The Scaffold Advantage
The triazoloquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that effectively mimics the adenine portion of ATP and the pharmacophores of established non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs that often suffer from gastric toxicity due to non-selective COX inhibition, recent derivatives of [1,2,4]triazolo[4,3-a]quinoline and its bioisostere [1,2,4]triazolo[4,3-a]quinoxaline have demonstrated superior Selectivity Indices (SI) for COX-2 and unique dual-inhibition capabilities (COX/LOX).
This guide provides a technical, head-to-head comparison of the three most promising derivative classes emerging from recent literature: the Classic Triazoloquinolines , the Triazoloquinoxalines , and the high-potency Triazine-Quinoline Hybrids .
Chemical Scaffold Analysis & SAR
The anti-inflammatory potency of these derivatives hinges on specific structural modifications. The Structure-Activity Relationship (SAR) data indicates two critical "sweet spots" for maximizing edema inhibition and COX-2 selectivity.
SAR Visualization
The following diagram maps the critical substitution zones for the [1,2,4]triazolo[4,3-a]quinoline core.
Figure 1: Structural optimization map for triazoloquinoline derivatives. The C-1 lipophilic tail is the primary determinant of COX-2 selectivity.
Head-to-Head Performance Comparison
The following table synthesizes experimental data from three distinct derivative classes.
-
Candidate A (The Hybrid): 1,2,4-Triazine-Quinoline Hybrid (Compound 8e).
-
Candidate B (The Isostere): [1,2,4]Triazolo[4,3-a]quinoxaline (Compound 6p).
-
Candidate C (The Classic): [1,2,4]Triazolo[4,3-a]quinoline (Compound 1q).
Table 1: Quantitative Potency & Selectivity Profile
| Feature | Candidate A (Hybrid) | Candidate B (Quinoxaline) | Candidate C (Classic) | Celecoxib (Std) |
| Primary Target | Dual COX-2 / 15-LOX | COX-2 / iNOS | COX-2 | COX-2 |
| COX-2 IC₅₀ (µM) | 0.047 (Ultra-Potent) | 0.040 | ~1.76 | 0.045 |
| COX-1 IC₅₀ (µM) | >12.0 | 13.5 | 117.8 | 14.7 |
| Selectivity Index (SI) | 265.9 | ~337 | 66.9 | ~326 |
| 15-LOX IC₅₀ (µM) | 1.81 | N/A | N/A | >50 (Inactive) |
| Edema Inhibition | 85-90% (Carrageenan) | 65.1% (Nitrite Red.) | 68% (Carrageenan) | ~52% |
| Key Substituent | 6-benzyloxy (Quinoline) | 3,4,5-trimethoxybenzyl | 7-benzyloxy | Sulfonamide |
Analysis:
-
Candidate A (Hybrid) is the clear performance leader. By hybridizing the quinoline core with a triazine moiety, it achieves dual inhibition of COX-2 and 15-LOX.[1] This dual action is critical for preventing the "arachidonic acid shunt"—where blocking COX alone forces the substrate down the LOX pathway, causing leukotriene-mediated side effects (asthma/gastric damage).
-
Candidate B (Quinoxaline) offers the highest COX-2 selectivity but lacks LOX inhibition. It is a safer alternative to Diclofenac but does not match the efficacy of the Hybrid in multi-pathway inflammation.
-
Candidate C (Classic) serves as a solid baseline but requires higher dosages for comparable effects.
Mechanistic Insight: The Dual-Pathway Blockade
Understanding why the Triazine-Quinoline Hybrid (Candidate A) outperforms the others requires visualizing the inflammatory cascade.
Figure 2: Dual-inhibition mechanism.[1][2] Candidate A blocks both arms of the cascade, preventing the substrate shunting that causes side effects in traditional NSAIDs.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Synthesis: One-Pot Cyclocondensation (Green Route)
For [1,2,4]triazolo[4,3-a]quinoline derivatives.
-
Reactants: Equimolar mixture of 2-hydrazinoquinoline and the appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).
-
Solvent: Ethanol (10 mL per mmol).
-
Catalyst: Iodobenzene diacetate (IBD) or Chloranil (oxidative cyclization).
-
Procedure:
-
Reflux the hydrazine and aldehyde for 2–4 hours to form the hydrazone intermediate.
-
Add the oxidative catalyst (IBD) and stir at room temperature for 1 hour.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
-
Purification: Evaporate solvent and recrystallize from ethanol/DMF.
In Vitro Assay: COX-2 Inhibition (Colorimetric)
Target: Verify IC50 < 0.1 µM.
-
Kit: Use a purified COX-2 screening kit (e.g., Cayman Chemical #701050).
-
Preparation: Dissolve test compounds in DMSO (Final concentration <1%).
-
Reaction: Incubate enzyme (human recombinant COX-2) with Heme and test compound for 10 mins at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD (colorimetric substrate).
-
Measurement: Read absorbance at 590 nm after 5 mins.
-
Calculation: Since Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.
In Vivo Assay: Carrageenan-Induced Paw Edema
Target: Verify anti-inflammatory efficacy > 60%.
-
Subjects: Wistar albino rats (150–200g).
-
Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Groups (10, 20, 50 mg/kg).
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Treatment: Administer test compounds orally (p.o.) 1 hour prior to induction.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.
-
Metric: Calculate % inhibition relative to the control group area-under-curve (AUC).
Conclusion & Future Outlook
While the classic [1,2,4]triazolo[4,3-a]quinoline scaffold provides a reliable baseline for anti-inflammatory activity, the data suggests that hybridization is the future of this class.
The Triazine-Quinoline Hybrid (Candidate A) demonstrates that fusing the quinoline core with a triazine ring creates a synergistic effect, unlocking potent 15-LOX inhibition that the pure quinoline or quinoxaline scaffolds lack. For drug development pipelines, prioritizing 6-benzyloxy substituted hybrids offers the highest probability of achieving a "Best-in-Class" non-steroidal anti-inflammatory agent with a superior safety profile.
References
-
Abdelazeem, A. H., et al. (2021). Design, synthesis, and biological evaluation of novel diaryl-1,2,4-triazole derivatives as potential COX-2 inhibitors.Link
-
El-Nassan, H. B., et al. (2024). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition.Link (Source of Candidate A data)
-
Doğan, Ş., et al. (2022). Synthesis, Molecular Modelling and In Vitro Anti‐inflammatory Activity of Novel 1,2,4‐Triazolo[4,3‐a]quinoxaline Derivatives.[3]Link (Source of Candidate B data)
-
Dianzani, C., et al. (2006). Effects of anti-inflammatory [1, 2, 4]triazolo[4, 3-a] [1, 8]naphthyridine derivatives.Link
-
Khidre, R. E., et al. (2021). Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives.Link
-
Cui, Z., et al. (2005). Synthesis and anti-inflammatory activity of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline.[4]Link (Source of Candidate C data)
Sources
- 1. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Validating Target Engagement for Triazolo[4,3-a]quinoline-1-thiol Scaffolds
Executive Summary & Scaffold Analysis
The Molecule: The triazolo[4,3-a]quinoline-1-thiol scaffold is a privileged heterocyclic structure frequently investigated for anticancer, antimicrobial, and anti-inflammatory properties. Literature validates derivatives of this class as inhibitors of Topoisomerase II , BET Bromodomains , and PIM Kinases .
The Challenge: The presence of the 1-thiol (-SH) group presents a unique bio-orthogonal challenge. In a cellular context, this thiol can act as:
-
A Warhead: Forming reversible covalent bonds with cysteine-rich proteins or chelating active site metals.
-
A Chemical Handle: A nucleophilic site suitable for functionalization (e.g., alkylation) to create affinity probes.
-
A Liability: A source of promiscuous activity (PAINS) via redox cycling or non-specific disulfide exchange.
The Objective: This guide compares three methodologies to confirm cellular target engagement (TE), specifically tailored to distinguish specific binding from thiol-mediated redox artifacts.
Comparative Framework: Selecting the Right Assay
The choice of assay depends strictly on the pharmacological necessity of the thiol group.
Decision Matrix
-
Scenario A (Thiol is Essential): If alkylating the thiol (e.g., S-methylation) abolishes biological activity, the thiol is likely part of the pharmacophore (warhead). Use Label-Free Methods (CETSA/DARTS).
-
Scenario B (Thiol is Dispensable): If S-alkylation retains activity, the thiol is a structural handle. Use Chemical Proteomics (ABPP/Pull-down).
Methodological Comparison
| Feature | CETSA (Cellular Thermal Shift Assay) | ABPP (Activity-Based Protein Profiling) | DARTS (Drug Affinity Responsive Target Stability) |
| Principle | Ligand binding stabilizes protein thermal denaturation ( | Probe functionalized at -SH pulls down targets. | Ligand binding protects target from protease digestion.[3] |
| Labeling | Label-Free (Native molecule). | Requires Modification (S-linker-Biotin/Alkyne). | Label-Free (Native molecule). |
| Thiol Suitability | High. Ideal if -SH is the active warhead. | High. Ideal if -SH is a handle for probe synthesis. | Moderate. Good backup for label-free. |
| Throughput | Medium (Western Blot) to High (MS-TPP). | Low to Medium (Requires synthesis & purification). | Low (Western Blot heavy). |
| False Positives | Low (measures physical stability). | Medium (non-specific sticking of linker). | Medium (protease accessibility varies). |
| Best For | Primary Confirmation of soluble targets (Kinases, BET). | Identification of unknown targets (Deconvolution). | Validation if CETSA fails. |
Strategic Workflow Visualization
Figure 1: Strategic decision tree for selecting the target engagement assay based on the Structure-Activity Relationship (SAR) of the thiol group.
Deep Dive: Cellular Thermal Shift Assay (CETSA)
Best for: Scenarios where the thiol is essential for activity (e.g., Topoisomerase inhibition) or when probe synthesis is difficult.
Scientific Rationale
CETSA relies on the thermodynamic principle that ligand binding increases a protein's melting temperature (
Protocol: CETSA for Thiol-Containing Small Molecules
Reagents:
-
Target Cells (e.g., HCT116, Jurkat).
-
Compound: Triazolo[4,3-a]quinoline-1-thiol (10-50 µM).
-
Lysis Buffer: RIPA or mild detergent (0.4% NP-40) supplemented with Protease Inhibitors .
-
Critical Note: Do not add reducing agents (DTT/BME) during the heating phase, as this may artificially disrupt the compound's interaction if it involves disulfide exchange. Add them after heating during the SDS-PAGE prep.
Step-by-Step Workflow:
-
Treatment:
-
Seed cells (approx.
cells/mL).[2] -
Treat with the compound (at
) or DMSO control for 1-2 hours at 37°C. -
Self-Validation Step: Include a positive control inhibitor for the suspected target (e.g., JQ1 for BET, Etoposide for Topo II) to benchmark the thermal shift.
-
-
Harvest & Aliquot:
-
Wash cells with PBS. Resuspend in PBS containing protease inhibitors.
-
Divide into 8-10 PCR tubes (50 µL each).
-
-
Thermal Challenge:
-
Apply a temperature gradient using a PCR thermocycler (e.g., 40°C to 67°C in 3°C increments).[2]
-
Heat for 3 minutes.
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add mild lysis buffer.
-
Perform Freeze-Thaw cycles (x3) using liquid nitrogen/37°C bath to ensure lysis without mechanical shearing.
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
-
Detection:
-
Collect supernatant (soluble fraction).
-
Analyze via Western Blot using specific antibodies for the suspected target (e.g., anti-BRD4, anti-TopoII).
-
Data Interpretation:
Plot the relative band intensity against temperature. A right-shift in the curve (higher
Deep Dive: Chemical Proteomics (ABPP)
Best for: Scenarios where the thiol is a non-essential handle, allowing for the creation of a "Clickable" probe to identify unknown targets.
Probe Design Strategy
The 1-thiol is a nucleophile. You can synthesize a probe via S-alkylation :
-
Reaction: React Triazolo[4,3-a]quinoline-1-thiol with Propargyl Bromide (
, Acetone, Reflux). -
Result: 1-(prop-2-yn-1-ylthio)-triazolo[4,3-a]quinoline .
-
Utility: This "Clickable" alkyne probe can be used in live cells, followed by Click Chemistry (CuAAC) with an Azide-Biotin tag for enrichment.
Protocol: In Situ Probe Labeling
-
Live Cell Labeling:
-
Treat cells with the Alkyne-Probe (1-10 µM) for 2-4 hours.
-
Competition Control: Pre-treat a parallel sample with 10x excess of the parent (non-alkyne) thiol to prove specific binding.
-
-
Lysis & Click Chemistry:
-
Lyse cells (PBS, 1% Triton X-100, Protease Inhibitors).
-
Add "Click Mix":
-
Biotin-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA (Ligand, 100 µM)
- (1 mM)
-
-
Incubate 1 hour at Room Temp (dark).
-
-
Enrichment (Pull-Down):
-
Incubate lysate with Streptavidin-Agarose beads (1-2 hours).
-
Wash beads stringently (1% SDS, then PBS) to remove non-covalent binders.
-
-
Elution & Analysis:
-
Boil beads in SDS-loading buffer.
-
Analyze via Western Blot (if target is known) or LC-MS/MS (for global target discovery).
-
Scientific Integrity: Avoiding "Redox Herrings"
Triazolo-quinoline-thiols are prone to oxidation. To ensure your data represents true engagement and not an artifact:
-
The Alkylation Control: Always synthesize the S-Methyl derivative. If the biological phenotype disappears upon methylation, the thiol is likely acting as a promiscuous redox cycler or non-specific covalent modifier. Proceed with caution.
-
Reducing Conditions: In ABPP, if the interaction is disulfide-mediated (covalent), it will be lost upon adding DTT/BME during elution. If the interaction is non-covalent (hydrophobic pocket), it should persist (assuming the probe is photo-crosslinked or trapped).
-
ROS Scavenging: Perform the cellular assay in the presence of NAC (N-acetylcysteine) or GSH. If the compound's activity is abolished by antioxidants, the mechanism is likely ROS generation, not specific protein binding.
References
-
CETSA Methodology: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][4][5] Nature Protocols. Link
-
ABPP Methodology: Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link
-
Scaffold Activity (Anticancer): Ezzat, H., et al. (2023).[6][7] "[1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold... Candidates with Cytotoxic Activities."[6][8][9] MDPI Pharmaceuticals. Link
-
Scaffold Activity (Kinase/BET): Choi, G., et al. (2017). "Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline... as BET inhibitors."[10] Bioorganic & Medicinal Chemistry Letters. Link
-
DARTS Methodology: Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." PNAS. Link
Sources
- 1. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 2. cell.com [cell.com]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol proper disposal procedures
Topic: [1,2,4]Triazolo[4,3-a]quinoline-1-thiol Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists
Executive Safety Directive
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is a fused heterocyclic compound containing a reactive thiol (-SH) group. Its disposal requires a dual-strategy approach: Odor Abatement (due to the thiol moiety) and Toxicological Containment (due to the quinoline scaffold).
Core Disposal Rule: Never dispose of this compound down the drain. It must be segregated into High-Temperature Incineration streams capable of scrubbing sulfur oxides (SOx) and nitrogen oxides (NOx).
Chemical Hazard Profile & Decision Logic
To ensure safety, we must understand the causality of the hazards. This compound is not merely "chemical waste"; it is a reactive intermediate with specific stability profiles.
| Feature | Hazard Class | Operational Implication |
| Thiol Group (-SH) | Stench / Reducing Agent | Low odor threshold. Susceptible to oxidation.[1] DO NOT mix with strong oxidizers (e.g., Nitric Acid) in open waste containers; this can cause exothermic runaway or toxic gas evolution. |
| Quinoline Scaffold | Toxic / Mutagenic Potential | Quinolines are often intercalating agents. Treat as a potential carcinogen/mutagen.[2][3][4] Requires double-nitrile gloving. |
| Fused Triazole | Nitrogenous Waste | Combustion releases NOx.[5] Must be flagged for incinerators with catalytic converters/scrubbers. |
Pre-Disposal Stabilization (Odor Control)
Why this matters: The most common EHS violation regarding thiols is "fugitive emissions" (smell leaking from waste containers). You must chemically quench the thiol before it enters the central waste stream if it is in solution, or double-contain it if solid.
Protocol A: Quenching Trace Residues (Glassware/Spills)
Use this for cleaning spatulas, flasks, and bench surfaces.
-
Preparation: Prepare a 10–15% Sodium Hypochlorite (Bleach) solution.
-
Scientist's Note: Do not use concentrated bleach directly on neat thiol; the oxidation is exothermic. Dilution moderates the heat.
-
-
Oxidation Mechanism:
-
The goal is to drive the sulfur oxidation state from -2 (thiol) to +4/+6 (sulfonate).
-
Reaction:
-
-
Execution: Soak contaminated glassware in the bleach bath inside a fume hood for 2 hours .
-
Verification: Rinse with water. If odor persists, repeat with fresh bleach.
Protocol B: Solid Waste Packaging
-
Primary Container: Place the solid substance in a screw-top amber glass vial.
-
Seal: Wrap the cap threads with Teflon tape or Parafilm to prevent vapor creep.
-
Secondary Containment: Place the vial inside a heavy-duty Ziploc bag or a secondary plastic jar containing a small amount of activated carbon to adsorb fugitive odors.
Disposal Workflow: The "Cradle-to-Grave" Path
The following diagram outlines the decision logic for disposing of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol.
Figure 1: Decision matrix for segregating thiol-based heterocyclic waste streams.
Detailed Waste Segregation Protocol
Step 1: Container Selection
-
Liquids: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers as thiols can chelate metals, potentially corroding the container or forming catalytic byproducts.
-
Solids: Wide-mouth amber jars.
Step 2: Labeling (Critical for EHS)
Do not use generic labels. The label must explicitly state:
-
Chemical Name: [1,2,4]Triazolo[4,3-a]quinoline-1-thiol
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Stench
-
Note: "Contains Organic Sulfur – Requires Scrubber Incineration."
Step 3: Storage Prior to Pickup
Store the waste container in a Satellite Accumulation Area (SAA) inside a fume hood. Do not store it on the floor where it could be kicked or tipped. Ensure the cap is tight; if the "rotten egg" smell is detectable, the containment has failed.
Emergency Procedures: Spill Management
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The odor threshold is in the parts-per-billion (ppb) range. Immediate ventilation is required to prevent panic or false "gas leak" reports.
-
PPE Upgrade: Don double nitrile gloves and a full-face respirator with organic vapor cartridges (black band) if the spill is >100mg.
-
Neutralization:
-
Cover the spill with an absorbent pad.
-
Soak the pad gently with 10% Bleach or a commercial spill kit oxidizer .
-
Allow to sit for 15 minutes to ensure the thiol is oxidized to non-volatile sulfonates.
-
-
Cleanup: Collect pads into a hazardous waste bag, seal, and label as "Debris contaminated with Organic Thiol."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
Thermo Fisher Scientific. (2021).[6] Handling and Disposal of Thiols and Sulfides.
Sources
Personal protective equipment for handling [1,2,4]Triazolo[4,3-a]quinoline-1-thiol
[1]
Executive Summary: The Hazard Profile
As we integrate [1,2,4]Triazolo[4,3-a]quinoline-1-thiol into our workflows, we must look beyond the standard Safety Data Sheet (SDS). While formally classified as an irritant (Skin/Eye Cat 2) and potentially harmful if swallowed, the functional reality of this compound presents two specific operational challenges: High Olfactory Potency (Stench) and Nucleophilic Reactivity .
This guide is not a generic safety template; it is a tactical protocol designed to prevent laboratory contamination and ensure operator safety. We treat this compound with "Universal Precautions" for organic thiols—assuming high skin permeability and a stench threshold in the parts-per-billion (ppb) range.
Part 1: The Barrier Strategy (PPE)
The primary failure mode in handling organic thiols is reliance on standard latex or thin nitrile gloves, which low-molecular-weight sulfur compounds can permeate rapidly.
Hand Protection: The "Breakthrough" Logic
We do not use standard exam gloves for primary handling of the neat solid. We employ a Tiered Glove System .
| Tier | Application | Recommended Material | Technical Rationale |
| Primary (Splash) | Weighing, Standard Solutions | Nitrile (Minimum 5 mil / 0.12 mm) | Provides adequate physical barrier for incidental contact.[1] Warning: Thiols can permeate thin nitrile in <15 mins. |
| Secondary (Immersion) | Spill Cleanup, Stock Synthesis | Laminate (Silver Shield / 4H) | Multi-layer laminate offers >480 min breakthrough time for organic sulfur compounds. |
| Technique | General Handling | Double Gloving | Wear 5 mil Nitrile over Laminate gloves to maintain dexterity while ensuring chemical resistance. |
Respiratory & Engineering Controls
The Rule of Zero Release: The human nose is unreliable due to olfactory fatigue. You will stop smelling the thiol before the exposure stops.
-
Primary Control: All operations must occur within a certified chemical fume hood (Face velocity: 100 fpm).
-
Secondary Control: If work must be done outside a hood (e.g., instrument maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Eye Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with open sides are insufficient for thiols, as vapors can bypass the lens and irritate the ocular mucosa.
Part 2: Operational Workflow & Stench Management
The following diagram outlines the decision matrix for PPE selection based on the operational state of the chemical.
Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.
The "Oxidation Trap" Protocol
Before opening the vial, you must prepare the neutralization system. Thiols can be chemically quenched by oxidation, converting the volatile -SH group into a non-volatile sulfonate.
Reagents Required:
-
Bleach Solution: 10-15% Sodium Hypochlorite (commercial bleach).
-
Surfactant: Dish soap (to break surface tension and ensure contact).
Step-by-Step Procedure:
-
Pre-Bath Setup: Place a large beaker filled with the Bleach/Soap mixture inside the fume hood.
-
Tool Quenching: Immediately after use, drop all spatulas, weigh boats, and pipette tips directly into this bleach bath. Do not place them in the solid waste bin immediately; they will off-gas and contaminate the lab.
-
Soak Time: Allow items to soak for at least 2 hours (or overnight) to ensure complete oxidation before final washing or disposal [1, 4].
Part 3: Decontamination & Waste Disposal[3]
The Chemistry of Decontamination
We utilize oxidative degradation to render the thiol odorless and less toxic. The reaction generally proceeds as follows:
Waste Segregation
Do not mix thiol waste with acids. Although this specific quinoline derivative is less likely to generate
Disposal Streams:
-
Stream A (Quenched Solids): Kimwipes, gloves, and weigh boats that have been soaked in bleach and dried. Dispose of as "Hazardous Solid Waste - Sulfur Contaminated."
-
Stream B (Liquids): Mother liquors and reaction solvents. If possible, treat with dilute bleach in the hood prior to bottling. Label clearly: "Contains Organic Thiols - Stench."
Figure 2: The "Kill-Step" workflow for neutralizing thiol residues on laboratory equipment.
Part 4: Emergency Response
Spills (Outside Fume Hood)
-
Evacuate: Clear the immediate area.
-
Alert: Inform the safety officer immediately.
-
PPE Up: Don full-face respirator (OV/AG cartridges) and Silver Shield gloves.
-
Neutralize: Cover the spill with absorbent pads soaked in 10% bleach solution. Allow to sit for 20 minutes to oxidize the compound.
-
Collect: Double-bag the waste and seal with tape.
First Aid[4]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (may increase permeation).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—quinoline derivatives can be severe irritants [2].
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
